molecular formula C5H10ClNO2 B1404199 (R)-Methyl Azetidine-2-carboxylate Hydrochloride CAS No. 647854-63-5

(R)-Methyl Azetidine-2-carboxylate Hydrochloride

Cat. No.: B1404199
CAS No.: 647854-63-5
M. Wt: 151.59 g/mol
InChI Key: FKHBGZKNRAUKEF-PGMHMLKASA-N
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Description

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl Azetidine-2-carboxylate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl Azetidine-2-carboxylate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBGZKNRAUKEF-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738783
Record name Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647854-63-5
Record name Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Methyl azetidine-2-carboxylate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to obtain (R)-Methyl Azetidine-2-carboxylate Hydrochloride, a valuable building block in medicinal chemistry. The synthesis of this chiral, constrained amino acid derivative is crucial for the development of novel therapeutics, as the azetidine ring imparts unique conformational rigidity and metabolic stability to parent molecules. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this important compound, starting from readily available precursors.

Strategic Overview: Pathways to the Azetidine Core

The construction of the strained four-membered azetidine ring is the central challenge in the synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride. Several strategies have been developed to achieve this, primarily revolving around intramolecular cyclization reactions. The choice of starting material and synthetic route often depends on factors such as scalability, cost, and desired stereochemical purity.

Two prominent and reliable strategies for the enantioselective synthesis of the azetidine-2-carboxylate core are:

  • Synthesis from Chiral Pool Precursors: This approach leverages a readily available and enantiomerically pure starting material, such as an amino acid, to introduce the desired stereochemistry. A notable example is the synthesis starting from D-aspartic acid.

  • Asymmetric Synthesis using Chiral Auxiliaries: This method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, which is later removed to yield the enantiomerically enriched product.

This guide will focus on a detailed, step-by-step protocol starting from D-aspartic acid, a cost-effective and highly enantiopure starting material. Alternative strategies will be discussed to provide a broader context and options for researchers.

Visualizing the Synthetic Blueprint

The overall synthetic strategy from D-aspartic acid to the final product can be visualized as a multi-stage process involving the formation of a β-lactam intermediate, its subsequent reduction, functional group manipulation, and final salt formation.

Synthesis_Overview D_Aspartic_Acid D-Aspartic Acid N_Protected_Lactam N-Protected (R)-4-oxoazetidine-2-carboxylate D_Aspartic_Acid->N_Protected_Lactam  Cyclization   Azetidine_Methanol N-Protected (R)-azetidine-2-methanol N_Protected_Lactam->Azetidine_Methanol  Reduction   N_Boc_Acid N-Boc-(R)-azetidine- 2-carboxylic Acid Azetidine_Methanol->N_Boc_Acid  Protection &  Oxidation   N_Boc_Ester N-Boc-(R)-methyl azetidine-2-carboxylate N_Boc_Acid->N_Boc_Ester  Esterification   Final_Product (R)-Methyl Azetidine-2-carboxylate Hydrochloride N_Boc_Ester->Final_Product  Deprotection &  Salt Formation  

Caption: Overall synthetic workflow from D-aspartic acid.

Part 1: Enantioselective Synthesis of the Azetidine Core from D-Aspartic Acid

This section provides a detailed protocol for the synthesis of the key intermediate, N-Boc-(R)-azetidine-2-carboxylic acid, starting from D-aspartic acid. This route is advantageous due to the high enantiomeric purity of the starting material, which is maintained throughout the synthesis.

Step 1: Synthesis of Isopropyl (R)-4-oxo-2-azetidinecarboxylate

The initial steps involve the protection of the carboxylic acid groups of D-aspartic acid as isopropylesters, followed by silylation of the amino group and subsequent cyclization to form the β-lactam ring.

Experimental Protocol:

  • Esterification of D-Aspartic Acid: D-aspartic acid is dispersed in isopropanol, and thionyl chloride is added slowly. The mixture is heated to reflux for several hours. After cooling and concentration, the product, diisopropyl D-aspartate hydrochloride, is crystallized by the addition of a non-polar solvent like methyl t-butyl ether.

  • Cyclization to the β-Lactam: The diisopropyl D-aspartate hydrochloride is dissolved in toluene, and triethylamine is added, followed by trimethylsilyl chloride to protect the amino group in situ. A Grignard reagent, such as t-butylmagnesium chloride, is then added to effect the cyclization to isopropyl (R)-4-oxo-2-azetidinecarboxylate. The reaction is quenched with an acidic solution, and the product is purified by column chromatography.[1]

Causality and Expertise: The use of a Grignard reagent is crucial for the efficient cyclization to the β-lactam.[1] The silylation of the nitrogen is a key step to prevent side reactions and promote the desired ring closure.

Step 2: Reduction of the β-Lactam to (R)-Azetidine-2-methanol

The β-lactam is a versatile intermediate. The next step involves the reduction of both the ester and the amide functionalities to yield the corresponding amino alcohol.

Experimental Protocol:

  • A solution of isopropyl (R)-4-oxo-2-azetidinecarboxylate in an ethereal solvent such as tetrahydrofuran (THF) is added to a suspension of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in THF at a reduced temperature.

  • The reaction mixture is then heated to reflux for several hours to ensure complete reduction.

  • After cooling, the reaction is carefully quenched with water. The resulting (R)-azetidine-2-methanol is typically used in the next step without extensive purification.[1]

Trustworthiness: The use of a powerful reducing agent like LiAlH₄ is necessary to reduce both the ester and the sterically hindered amide of the β-lactam. Careful control of the reaction temperature during addition and quenching is critical for safety and to maximize yield.

Step 3: N-Protection and Oxidation to N-Boc-(R)-azetidine-2-carboxylic Acid

The crude (R)-azetidine-2-methanol is first protected at the nitrogen atom, most commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in the subsequent oxidation step. The primary alcohol is then oxidized to the carboxylic acid.

Experimental Protocol:

  • N-Boc Protection: The aqueous solution of (R)-azetidine-2-methanol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate. The reaction is stirred at room temperature to yield N-Boc-(R)-azetidine-2-methanol, which is then extracted with an organic solvent.

  • Oxidation: The protected alcohol is dissolved in a suitable solvent mixture (e.g., ethyl acetate and water) and oxidized to the carboxylic acid using a mild and selective oxidizing agent. A common and effective method is the use of a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite and a bromide salt.[2]

  • The reaction is quenched, and the N-Boc-(R)-azetidine-2-carboxylic acid is isolated by acidification and extraction.

Expertise & Experience: The Boc protecting group is ideal for this synthesis due to its stability under the oxidation conditions and its facile removal under acidic conditions in the final step. The TEMPO-catalyzed oxidation is a highly efficient and selective method for converting primary alcohols to carboxylic acids without over-oxidation or side reactions on the azetidine ring.[2]

Part 2: Conversion to (R)-Methyl Azetidine-2-carboxylate Hydrochloride

With the enantiomerically pure N-protected azetidine-2-carboxylic acid in hand, the final steps involve the formation of the methyl ester and the subsequent deprotection and conversion to the hydrochloride salt.

Step 4: Methyl Esterification of N-Boc-(R)-azetidine-2-carboxylic Acid

The carboxylic acid is converted to its methyl ester. A common and straightforward method is the Fischer esterification.

Experimental Protocol:

  • N-Boc-(R)-azetidine-2-carboxylic acid is dissolved in a large excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.[3][4]

  • The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.[5]

  • After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and a mild aqueous base to neutralize the acid catalyst. The organic layer containing N-Boc-(R)-methyl azetidine-2-carboxylate is then dried and concentrated.

Mechanistic Insight: Fischer Esterification

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5]

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Proton_Transfer R-C(OH)(OH₂⁺)(OCH₃) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_Water R-C(O⁺H)(OCH₃) + H₂O Proton_Transfer->Ester_Water -H₂O Ester R-COOCH₃ Ester_Water->Ester -H⁺ Boc_Deprotection cluster_1 N-Boc Deprotection Mechanism N_Boc R₂N-Boc Protonated_Boc R₂N-C(O⁺H)O-tBu N_Boc->Protonated_Boc H⁺ Carbamic_Acid R₂N-COOH + (CH₃)₃C⁺ Protonated_Boc->Carbamic_Acid Fragmentation Amine_CO2 R₂NH + CO₂ Carbamic_Acid->Amine_CO2 Decarboxylation Ammonium_Salt R₂NH₂⁺ Cl⁻ Amine_CO2->Ammonium_Salt + HCl

Caption: Mechanism of N-Boc deprotection with HCl.

Part 3: Alternative Synthetic Strategies and Comparative Analysis

While the synthesis from D-aspartic acid is robust, other methods offer different advantages.

Alternative 1: Synthesis via Intramolecular Nucleophilic Substitution

This classic approach involves the formation of a γ-amino alcohol with a leaving group at the γ-position. Intramolecular SN2 displacement of the leaving group by the nitrogen atom forms the azetidine ring.

General Workflow:

  • Start with a suitable precursor, such as a protected α-amino-γ-hydroxybutyrate.

  • Activate the primary alcohol as a good leaving group (e.g., tosylate, mesylate).

  • Treat with a base to induce intramolecular cyclization.

Expertise & Experience: The success of this method relies on the careful choice of protecting groups and the leaving group to favor the 4-exo-tet cyclization over competing elimination or intermolecular reactions.

Alternative 2: Asymmetric Synthesis using a Chiral Auxiliary

This strategy employs a chiral auxiliary to control the stereochemistry of a key bond-forming step. For example, optically active α-methylbenzylamine can be used as a chiral auxiliary to introduce the desired stereochemistry during the formation of the azetidine ring precursor. [6] General Workflow:

  • React a suitable starting material with a chiral auxiliary.

  • Perform the key bond-forming and cyclization reactions, where the chiral auxiliary directs the stereochemistry.

  • Remove the chiral auxiliary to yield the enantiomerically enriched azetidine derivative.

Comparative Analysis of Synthetic Routes
Synthetic StrategyStarting MaterialKey StepAdvantagesDisadvantagesTypical YieldsTypical e.e.
From Chiral Pool (D-Aspartic Acid) D-Aspartic Acidβ-Lactam formation and reductionHigh enantiopurity, cost-effective starting material, well-established route.Multi-step synthesis.Moderate to Good>99%
Intramolecular Nucleophilic Substitution γ-Amino alcoholsBase-induced cyclizationVersatile for introducing substituents.Potential for side reactions (elimination), requires careful optimization.VariableDependent on precursor
Asymmetric Synthesis (Chiral Auxiliary) Achiral precursorsDiastereoselective reactionCan be adapted for various analogs.Requires addition and removal of the auxiliary, may require chromatographic separation of diastereomers.Moderate>95%

Conclusion

The synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is a multi-step process that requires careful planning and execution. The route starting from D-aspartic acid represents a reliable and scalable method for obtaining this valuable building block in high enantiomeric purity. Understanding the underlying mechanisms and the rationale for the choice of reagents and conditions is paramount for successful synthesis. This guide provides the necessary technical details and insights to empower researchers in their efforts to synthesize this and related azetidine-containing molecules for applications in drug discovery and development.

References

  • A Large-Scale Synthesis of Optically Active N-Boc-azetidine-2-carboxylic Acid. ResearchGate. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

  • Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central. [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. ACS Publications. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. PubMed Central. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Fischer Esterification of Carboxylic Acids [ORGANIC CHEMISTRY] Smith 22.19. YouTube. [Link]

  • Fischer–Speier esterification - Wikipedia. Wikipedia. [Link]

Sources

Foreword: The Strategic Value of Constrained Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-Methyl Azetidine-2-carboxylate Hydrochloride Derivatives and Analogs for Drug Discovery Professionals

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the plethora of heterocyclic systems, the four-membered azetidine ring has emerged as a "privileged scaffold."[1] Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an increasingly valuable component in the design of sophisticated therapeutic agents.[1][2] This guide focuses on a key chiral building block, (R)-Methyl Azetidine-2-carboxylate Hydrochloride, and its derivatives, providing researchers and drug development professionals with a comprehensive technical overview of its synthesis, functionalization, and strategic application in creating next-generation therapeutics. As a proline bioisostere, this constrained amino acid analog offers a powerful tool to modulate peptide conformation and enhance pharmacokinetic profiles, opening new avenues for innovation in areas from oncology to central nervous system (CNS) disorders.[2][3]

Physicochemical and Structural Characteristics of the Core Moiety

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a chiral, non-proteinogenic amino acid ester derivative. It serves as a fundamental starting material for the synthesis of a wide array of more complex molecules.

Core Structure and Properties

The foundational structure consists of a four-membered nitrogen-containing ring with a methyl ester at the 2-position, presented as its hydrochloride salt. The (R)-stereochemistry at the chiral center is crucial for specific interactions with biological targets.

Table 1: Physicochemical Properties of (R)-Methyl Azetidine-2-carboxylate Hydrochloride [4]

PropertyValue
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.59 g/mol
CAS Number 647854-63-5
Appearance Crystalline solid (typical)
Chirality (R)-enantiomer

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Synthesis of the (R)-Azetidine-2-carboxylate Scaffold: A Strategic Overview

The enantioselective synthesis of the azetidine-2-carboxylate core is a critical first step. Several strategies have been developed, often starting from readily available chiral precursors. One of the most efficient and industrially scalable methods begins with L-aspartic acid to produce the (S)-enantiomer; a parallel synthesis using D-aspartic acid would yield the desired (R)-enantiomer.[5]

Mechanistic Rationale for Ring Formation

The key step in many syntheses is the intramolecular cyclization to form the strained four-membered ring. This is typically achieved through a nucleophilic substitution reaction where the nitrogen atom displaces a leaving group at the γ-position of a butyrate derivative. The efficiency of this 4-exo-tet cyclization is a critical factor influencing the overall yield.[6]

G cluster_start Starting Material cluster_cyclization Key Mechanistic Step cluster_product Product start γ-Aminobutyric Acid Derivative (with leaving group at γ-position) mechanism Intramolecular SN2 Reaction (Base-mediated) start->mechanism Deprotonation of Amine product Azetidine Ring System mechanism->product 4-exo-tet Cyclization

Caption: Intramolecular SN2 cyclization for azetidine ring formation.

Exemplary Synthesis Protocol: From D-Aspartic Acid

The following protocol is adapted from established methods for the (S)-enantiomer and outlines the synthesis of the (R)-azetidine core.[5]

Step 1: Diesterification of D-Aspartic Acid

  • Suspend D-aspartic acid in an appropriate alcohol (e.g., isopropanol).

  • Slowly add thionyl chloride at elevated temperature and reflux for several hours.

  • Concentrate the reaction mixture and induce crystallization to obtain the dialkyl D-aspartate hydrochloride salt.

Step 2: Formation of the 4-Oxo-2-azetidinecarboxylate Intermediate

  • In an inert atmosphere, treat the dialkyl D-aspartate hydrochloride with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base like triethylamine.

  • After filtration, add a Grignard reagent (e.g., t-butylmagnesium chloride) to the solution to facilitate cyclization.

  • Acidic workup followed by column chromatography yields the (R)-4-oxo-2-azetidinecarboxylate.

Step 3: Reduction to (R)-Azetidine-2-methanol

  • Reduce the 4-oxo intermediate using a hydride reducing agent such as lithium aluminum hydride in an ethereal solvent like THF. This step reduces both the amide and the ester moieties.

  • Careful quenching of the reaction yields (R)-azetidine-2-methanol.

Step 4: N-Protection and Oxidation to the Carboxylic Acid

  • Protect the secondary amine of (R)-azetidine-2-methanol with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate).

  • Oxidize the primary alcohol to a carboxylic acid using an oxidizing agent like TEMPO with sodium hypochlorite. This yields N-protected (R)-azetidine-2-carboxylic acid.

Step 5: Esterification and Deprotection to Yield the Final Product

  • Esterify the carboxylic acid with methanol under acidic conditions to form the methyl ester.

  • Remove the N-protecting group (e.g., acid-mediated cleavage of a Boc group) to yield (R)-Methyl Azetidine-2-carboxylate.

  • Treatment with HCl in a suitable solvent provides the final hydrochloride salt.

Derivatization and the Generation of Analogs

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a versatile scaffold for creating diverse chemical libraries. The primary sites for modification are the nitrogen atom of the azetidine ring and, after hydrolysis of the ester, the carboxylic acid group.

N-Functionalization Strategies

The secondary amine of the azetidine ring is a nucleophilic handle for a wide range of synthetic transformations.

G cluster_reactions N-Functionalization Reactions cluster_products Derivative Classes core (R)-Methyl Azetidine- 2-carboxylate alkylation Reductive Amination (R'-CHO, NaBH(OAc)3) core->alkylation acylation Acylation (R'-COCl, Base) core->acylation sulfonylation Sulfonylation (R'-SO2Cl, Base) core->sulfonylation arylation Buchwald-Hartwig Cross-Coupling core->arylation n_alkyl N-Alkyl Derivatives alkylation->n_alkyl n_acyl N-Acyl Derivatives acylation->n_acyl n_sulfonyl N-Sulfonyl Derivatives sulfonylation->n_sulfonyl n_aryl N-Aryl Derivatives arylation->n_aryl

Caption: Key strategies for the N-functionalization of the azetidine core.

Protocol for N-Boc Protection

A common and crucial first step for many synthetic routes is the protection of the azetidine nitrogen.

Step-by-Step Protocol:

  • Dissolve (R)-Methyl Azetidine-2-carboxylate Hydrochloride in a suitable solvent, such as dichloromethane or a biphasic system with water.

  • Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and free the secondary amine.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution, typically in a 1.1 to 1.5 molar excess.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting N-Boc-(R)-Methyl Azetidine-2-carboxylate, usually by column chromatography.

Applications in Drug Discovery and Development

The azetidine motif is present in several FDA-approved drugs and numerous clinical candidates, underscoring its therapeutic relevance.[1] The incorporation of the azetidine-2-carboxylate scaffold can significantly improve a drug's metabolic stability, solubility, and target-binding affinity.[1]

Azetidine as a Proline Mimic in Peptidomimetics

Azetidine-2-carboxylic acid is a powerful proline analog for constraining peptide conformations.[2] The smaller four-membered ring induces a more rigid backbone geometry compared to the five-membered ring of proline, which can lock a peptide into a bioactive conformation and enhance its resistance to proteolytic degradation.[7]

Case Studies: Azetidine-Containing Therapeutics

Table 2: Examples of FDA-Approved Drugs Containing an Azetidine Moiety [1]

Drug NameTherapeutic AreaRole of the Azetidine Ring
Baricitinib Rheumatoid ArthritisEnhances selectivity and pharmacokinetic properties.
Cobimetinib MelanomaContributes to the molecule's optimal binding to MEK1.
Azelnidipine HypertensionPart of the dihydropyridine structure, influencing potency.[3]

In preclinical research, azetidine-containing analogs of the anti-cancer agent TZT-1027 have shown potent antiproliferative activities. For instance, replacing a phenylethyl group with a 3-aryl-azetidine moiety led to compounds with nanomolar IC₅₀ values against cancer cell lines.[8]

Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogs [8]

CompoundIC₅₀ (A549 Cells, nM)IC₅₀ (HCT116 Cells, nM)
1a 2.22.1

Characterization and Analytical Data

Rigorous characterization is essential to confirm the structure and purity of (R)-Methyl Azetidine-2-carboxylate Hydrochloride and its derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): While specific data for the title compound is not readily available in public literature, the ¹H NMR spectrum of the closely related L-Azetidine-2-carboxylic acid in D₂O provides a reference for the expected signals of the ring protons.[9] For (R)-Methyl Azetidine-2-carboxylate Hydrochloride, one would expect:

  • A singlet for the methyl ester protons (~3.7 ppm).

  • A multiplet for the C2 proton.

  • Multiplets for the C3 and C4 protons, which are diastereotopic.

  • Broad signals for the N-H protons of the ammonium salt.

¹³C NMR: The spectrum would be expected to show signals for the carbonyl carbon of the ester, the three distinct carbons of the azetidine ring, and the methoxy carbon.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a parent ion corresponding to the free base form of the molecule.

Conclusion and Future Perspectives

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is more than just a chemical reagent; it is a strategic building block that empowers medicinal chemists to design molecules with superior pharmacological profiles. Its ability to serve as a constrained proline mimic, coupled with the synthetic accessibility of its derivatives, ensures its continued importance in drug discovery. Future innovations will likely focus on developing novel, more efficient synthetic routes to functionalized azetidines and exploring their application in emerging therapeutic modalities such as PROTACs and molecular glues, where precise control over molecular conformation is critical for success.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48155-48180. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 549-556. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Methyl azetidine-2-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000).
  • Li, W., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 15(4), 85. [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26053-26062. [Link]

  • Suh, N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1084. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl azetidine-2-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

(R)-Methyl azetidine-2-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into bioactive molecules to enhance potency, selectivity, and pharmacokinetic properties. The constrained nature of the azetidine ring imparts a unique conformational rigidity, which can be exploited to optimize ligand-receptor interactions. As the hydrochloride salt of the methyl ester of (R)-azetidine-2-carboxylic acid, this compound serves as a crucial starting material for the synthesis of more complex molecules, including novel antibiotics and enzyme inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (R)-Methyl Azetidine-2-carboxylate Hydrochloride, both ¹H and ¹³C NMR will provide a detailed picture of the molecular connectivity and the chemical environment of each atom. The protonation of the azetidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the neighboring protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons of the azetidine ring and the methyl ester group. The protonation of the nitrogen atom will lead to a general downfield shift of the ring protons due to the increased electron-withdrawing effect of the resulting azetidinium cation.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2 (methine)~4.5 - 4.8Triplet (t)~8-10
H3 (methylene)~2.5 - 2.9Multiplet (m)-
H4 (methylene)~3.8 - 4.2Multiplet (m)-
Methyl (CH₃)~3.8Singlet (s)-
N-H₂⁺~9.0 - 11.0Broad singlet (br s)-

Interpretation and Rationale:

  • H2 (methine proton): This proton is attached to the chiral center and is deshielded by both the adjacent ester group and the protonated nitrogen. Its chemical shift is therefore expected to be the furthest downfield among the ring protons. It will likely appear as a triplet due to coupling with the two diastereotopic protons on C3.

  • H3 (methylene protons): These protons are diastereotopic and will likely appear as a complex multiplet due to coupling with H2 and the two diastereotopic protons on C4.

  • H4 (methylene protons): These protons are adjacent to the protonated nitrogen and will be significantly deshielded. They will appear as a multiplet due to coupling with the protons on C3. The proximity to the positive charge on the nitrogen atom is the primary reason for their downfield shift compared to a neutral azetidine.

  • Methyl Protons: The three equivalent protons of the methyl ester group will appear as a sharp singlet.

  • N-H₂⁺ Protons: The two protons on the positively charged nitrogen will be highly deshielded and are expected to appear as a broad singlet far downfield. The broadness is due to rapid exchange with any residual water in the solvent and quadrupole broadening from the nitrogen atom. The exact chemical shift is highly dependent on the solvent and concentration[1][2].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Similar to the ¹H NMR, the protonation of the nitrogen will cause a downfield shift of the adjacent carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester carbonyl)~170 - 175
C2 (methine)~60 - 65
C3 (methylene)~25 - 30
C4 (methylene)~45 - 50
Methyl (CH₃)~52 - 55

Interpretation and Rationale:

  • C=O (ester carbonyl): The carbonyl carbon of the ester group will have the largest chemical shift, as is typical for this functional group[3].

  • C2 (methine carbon): This carbon is attached to the electronegative oxygen of the ester and the protonated nitrogen, leading to a significant downfield shift.

  • C3 (methylene carbon): This carbon is the most shielded of the ring carbons, resulting in the most upfield chemical shift.

  • C4 (methylene carbon): This carbon is directly attached to the protonated nitrogen, causing a substantial downfield shift due to the inductive effect of the positive charge.

  • Methyl Carbon: The carbon of the methyl ester group will appear in the typical region for such carbons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-Methyl Azetidine-2-carboxylate Hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable N-H₂⁺ protons.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structural Elucidation Analysis->Structure

Figure 1: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (R)-Methyl Azetidine-2-carboxylate Hydrochloride will be characterized by the vibrational frequencies of the ester, the azetidinium ring, and the N-H bonds.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H₂⁺ stretch2800 - 3200 (broad)Strong
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ester)1735 - 1750Strong
N-H bend1580 - 1650Medium
C-O stretch (ester)1150 - 1250Strong
C-N stretch1000 - 1200Medium

Interpretation and Rationale:

  • N-H₂⁺ Stretch: The stretching vibration of the N-H bonds in the azetidinium ion will appear as a very broad and strong band in the region of 2800-3200 cm⁻¹. This broadening is a characteristic feature of ammonium salts and is due to hydrogen bonding.

  • C-H Stretch: The stretching vibrations of the C-H bonds in the azetidine ring and the methyl group will appear in the typical aliphatic region.

  • C=O Stretch: A strong and sharp absorption band corresponding to the stretching vibration of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.

  • N-H Bend: The bending vibration of the N-H bonds will give rise to a medium intensity band in the 1580-1650 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the ester group will result in a strong absorption band.

  • C-N Stretch: The C-N stretching vibrations of the azetidinium ring will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For (R)-Methyl Azetidine-2-carboxylate Hydrochloride, electrospray ionization (ESI) would be a suitable technique due to the ionic nature of the compound.

Predicted Mass Spectrum
  • Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the molecular ion of the free base, [M-Cl]⁺, at m/z 116.07. The protonated molecule of the free base, [M-Cl+H]⁺, might also be observed at m/z 117.08.

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through the loss of the methoxycarbonyl group or cleavage of the azetidine ring.

    • Loss of the methoxycarbonyl group (-COOCH₃): A significant fragment ion would be observed at m/z 57.06, corresponding to the loss of the methoxycarbonyl radical.

    • Ring Cleavage: Fragmentation of the azetidine ring can lead to various smaller fragments. For instance, the loss of ethene (C₂H₄) from the m/z 57.06 fragment could produce an ion at m/z 29.04.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Typical mass range: m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Suitable Solvent MS_Inst Mass Spectrometer (ESI Source) Dissolve->MS_Inst Acquire Acquire Spectrum (Positive Ion Mode) MS_Inst->Acquire Analyze Identify Molecular Ion & Fragmentation Pattern Acquire->Analyze Confirm Structure Confirmation Analyze->Confirm

Sources

An In-depth Technical Guide to the Solubility and Stability of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a constrained amino acid ester, its unique four-membered ring structure imparts specific conformational properties to parent molecules, making it a valuable scaffold for novel therapeutics. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthesis, formulation, and as a starting material for active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the critical aspects of solubility and stability pertaining to (R)-Methyl Azetidine-2-carboxylate Hydrochloride. It is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals and other fine chemicals incorporating this moiety. This document will delve into the theoretical underpinnings of its behavior, present robust experimental protocols for its characterization, and offer insights into the interpretation of the resulting data.

Physicochemical Properties

A foundational understanding of the intrinsic properties of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is essential for any subsequent experimental design.

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂[1]
Molecular Weight 151.59 g/mol [1]
IUPAC Name methyl (2R)-azetidine-2-carboxylate;hydrochloride[1]
Parent Compound (R)-Methyl Azetidine-2-carboxylate
Canonical SMILES COC(=O)[C@H]1CCN1.Cl[1]

The hydrochloride salt form generally enhances the stability and handling of the parent amine.[2] The presence of the hydrophilic hydrochloride group and the ester functionality suggests a degree of aqueous solubility.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and final product formulation. For (R)-Methyl Azetidine-2-carboxylate Hydrochloride, its solubility will be influenced by the solvent's polarity, pH, and temperature.

Theoretical Considerations

The molecule possesses both a polar hydrochloride salt and a moderately non-polar methyl ester group. This amphiphilic nature suggests solubility in a range of protic and aprotic polar solvents. As a salt of a secondary amine, its solubility in aqueous media is expected to be pH-dependent. At lower pH values, the amine will be fully protonated, favoring solubility. As the pH increases towards the pKa of the azetidine nitrogen, the free base will begin to precipitate, reducing the overall solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility profile is crucial. The following workflow outlines a robust methodology.

G cluster_prep Material Preparation cluster_screening Solvent Screening (Equilibrium Shake-Flask Method) cluster_ph pH-Dependent Aqueous Solubility prep Source and Characterize (R)-Methyl Azetidine-2-carboxylate HCl (Purity >98%) ss_start Add excess solid to a known volume of selected solvents prep->ss_start ph_start Prepare a range of buffers (pH 2, 4, 6, 7.4, 9) prep->ph_start ss_agitate Agitate at constant temperature (e.g., 25°C and 37°C) for 24-48h to ensure equilibrium ss_start->ss_agitate ss_sample Filter (0.22 µm) an aliquot of the supernatant ss_agitate->ss_sample ss_analyze Quantify concentration by a validated analytical method (e.g., HPLC-UV) ss_sample->ss_analyze ph_exp Perform shake-flask experiment in each buffer ph_start->ph_exp ph_analyze Analyze and plot solubility vs. pH ph_exp->ph_analyze

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol for Equilibrium Shake-Flask Solubility Measurement:

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents, including but not limited to:

    • Water (purified, deionized)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

  • Sample Preparation: Add an excess amount of (R)-Methyl Azetidine-2-carboxylate Hydrochloride to a known volume (e.g., 1-5 mL) of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A second temperature point, such as 37°C, can provide valuable data for understanding the thermodynamics of dissolution.

  • Sampling: Allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express solubility in mg/mL and molarity (mol/L).

Note on Practical Solubility: For the related compound, Azetidine-2-carboxylic acid, a solubility of 50 mg/mL in PBS was achieved with the aid of sonication and heating to 60°C.[3] This suggests that while the hydrochloride salt of the methyl ester is likely to be water-soluble, kinetic factors may necessitate energy input for rapid dissolution.

Stability Profile: Unveiling Degradation Pathways

Assessing the stability of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage. Forced degradation studies are an indispensable tool for this purpose.

Anticipated Degradation Pathways

The chemical structure of (R)-Methyl Azetidine-2-carboxylate Hydrochloride suggests two primary potential degradation pathways:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding (R)-Azetidine-2-carboxylic acid and methanol. This is often the most common degradation route for ester-containing compounds.

  • Oxidation: While the azetidine ring is generally stable, strong oxidative conditions could potentially lead to ring-opening or other oxidative degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the stability-indicating nature of analytical methods.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare solutions of the compound in a suitable solvent (e.g., Water:Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) oxidative Oxidative (e.g., 3% H₂O₂, RT) thermal Thermal (Solid State) (e.g., 80°C) photo Photolytic (ICH Q1B compliant light exposure) analysis Analyze stressed samples at time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis peak_tracking Track peak purity and identify degradation products (HPLC-MS) analysis->peak_tracking

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of (R)-Methyl Azetidine-2-carboxylate Hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of water and acetonitrile).

  • Acidic Conditions: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

  • Basic Conditions: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature, as base-catalyzed ester hydrolysis can be rapid.

  • Oxidative Conditions: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Prepare solutions at each time point for analysis.

  • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed solution. If necessary, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is a validated analytical method that can separate the parent compound from any degradation products and impurities.

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute any less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 205-215 nm, as the molecule lacks a strong chromophore).

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, which is essential for elucidating the degradation pathways.

Handling and Storage Recommendations

Based on the physicochemical nature of the compound and information on related molecules, the following handling and storage procedures are recommended to ensure its integrity:

  • Storage of Solid: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture. For long-term storage, refrigeration (2-8°C) is advisable.

  • Storage of Solutions: Stock solutions should be prepared fresh. If storage is necessary, aliquot solutions and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[3] Avoid repeated freeze-thaw cycles.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Handle in a well-ventilated area or fume hood.

Conclusion

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a valuable building block whose utility is fundamentally linked to its solubility and stability. While specific public data on this molecule is limited, a comprehensive understanding can be achieved through the systematic application of standard pharmaceutical pre-formulation and analytical methodologies. By following the experimental protocols outlined in this guide for determining solubility across various solvents and pH, and by conducting thorough forced degradation studies, researchers can generate the critical data needed to confidently utilize this compound in their research and development endeavors. The insights gained from these studies will inform solvent selection for synthesis and purification, guide the development of stable formulations, and ensure the quality and purity of the final products.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68683921, (R)-Methyl azetidine-2-carboxylate hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13246222, Methyl azetidine-2-carboxylate. Available from: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 39, pp. 339-388). Academic Press.
  • Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7.
  • Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

Sources

A Comprehensive Technical Guide to (R)-Methyl Azetidine-2-carboxylate Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl Azetidine-2-carboxylate Hydrochloride, a chiral building block, has garnered significant attention in medicinal chemistry. Its rigid four-membered ring system offers a unique conformational constraint that can enhance the pharmacological properties of drug candidates. This guide provides an in-depth review of its synthesis, chemical characteristics, and its emerging role in the development of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridine and the more flexible pyrrolidine, imparts a unique combination of stability and controlled reactivity.[3] The incorporation of the azetidine motif can significantly influence a molecule's physicochemical properties, including its metabolic stability, receptor selectivity, and overall pharmacokinetic profile.[4]

(R)-Methyl Azetidine-2-carboxylate Hydrochloride, as a proline analogue, serves as a valuable tool in peptidomimetics and the design of small molecule inhibitors.[1][5] Its constrained geometry allows for the precise orientation of substituents, facilitating optimal interactions with biological targets.[6] This guide will delve into the practical aspects of working with this important synthetic intermediate.

Synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

The stereoselective synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is a multi-step process that requires careful control of chirality. While a variety of methods for the synthesis of azetidines have been reported, a common and efficient route starts from the readily available chiral pool amino acid, D-aspartic acid.[1] The following protocol is a representative, multi-step synthesis.

Overall Synthetic Strategy

The synthesis commences with the protection of the amino group of D-aspartic acid, followed by the formation of a cyclic intermediate. Subsequent reduction and esterification, and finally deprotection and salt formation, yield the target compound.

Synthesis_Workflow A D-Aspartic Acid B N-Boc-D-Aspartic Acid A->B Boc Protection C N-Boc-(R)-Azetidine-2-carboxylic Acid B->C Cyclization D N-Boc-(R)-Methyl Azetidine-2-carboxylate C->D Esterification E (R)-Methyl Azetidine-2-carboxylate Hydrochloride D->E Deprotection & Salt Formation STAT3_Inhibition STAT3 STAT3 Dimerization DNA DNA Binding STAT3->DNA Transcription Gene Transcription DNA->Transcription Proliferation Tumor Cell Proliferation Transcription->Proliferation Inhibitor (R)-Azetidine-2-carboxamide Inhibitor Inhibitor->STAT3 Inhibits

Sources

Safety and handling precautions for (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a valuable building block in contemporary drug discovery, prized for its role in introducing conformational rigidity and novel chemical space into prospective therapeutic agents. As with any reactive chemical entity, a thorough understanding and disciplined application of safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe handling, storage, and disposal of (R)-Methyl Azetidine-2-carboxylate Hydrochloride, moving beyond mere procedural lists to elucidate the scientific rationale underpinning each recommendation. Our objective is to empower researchers with the knowledge to not only follow safety protocols but to cultivate a proactive culture of safety within their laboratories.

Hazard Identification and Risk Assessment: A Proactive Stance

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is classified with the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] A comprehensive risk assessment is the foundational step for safe handling.

  • Oral Toxicity: While not acutely toxic, ingestion can be harmful. The primary risk in a laboratory setting is accidental ingestion through contaminated hands or items.

  • Dermal and Ocular Irritation: This compound can cause significant irritation upon contact with skin and eyes.[1][2][3] The hydrochloride salt can contribute to its irritant properties. Prolonged skin contact may lead to dermatitis.

  • Respiratory Irritation: As a fine powder, aerosolization during handling can lead to irritation of the respiratory tract.[1][3]

It is imperative to treat this compound with respect and to always use appropriate personal protective equipment (PPE), as detailed in a later section.

Physicochemical Properties and Their Influence on Handling

A compound's physical and chemical properties are intrinsically linked to its safe handling requirements.

PropertyValue/InformationImplication for Safe Handling
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.59 g/mol [1][4]
Appearance White to off-white crystalline powder[5]
Stability Moisture sensitive[2] Requires storage in a desiccated environment. Contact with moisture can lead to degradation and potentially alter its reactivity.
Reactivity Incompatible with strong oxidizing agents.[2][5] Co-storage or mixing with strong oxidizers should be strictly avoided to prevent vigorous and potentially hazardous reactions.
Hazardous Decomposition Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[2][5]Fires involving this compound should be extinguished with appropriate media (e.g., dry chemical, CO₂), and firefighters should wear self-contained breathing apparatus.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of (R)-Methyl Azetidine-2-carboxylate Hydrochloride powder should be conducted in a certified chemical fume hood to prevent inhalation of the dust.[6][7] The sash should be kept as low as possible.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][8]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[3][5][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[5][8] Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat should be worn to protect street clothes and skin from contamination.[5][8]

  • Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[6][8]

Detailed Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure safe handling during common laboratory procedures.

Weighing and Aliquoting
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Containment: Place a weigh boat on the analytical balance inside the fume hood.

  • Dispensing: Carefully open the container of (R)-Methyl Azetidine-2-carboxylate Hydrochloride, avoiding any sudden movements that could create dust. Use a clean spatula to transfer the desired amount of powder to the weigh boat.

  • Cleaning: Once the desired amount is weighed, securely close the main container. Use a soft brush and dustpan to clean any minor spills within the fume hood, or wipe down with a damp cloth.

  • Disposal: Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

Solution Preparation
  • Initial Steps: Follow steps 1-4 from the weighing protocol to obtain the desired mass of the compound in a suitable reaction vessel within the fume hood.

  • Solvent Addition: Slowly add the desired solvent to the vessel, directing the stream down the inner wall to minimize splashing and aerosol formation.

  • Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

  • Transfer: If the solution needs to be transferred to another vessel, do so carefully, pouring slowly to avoid splashes.

Storage and Incompatibility: Maintaining Chemical Integrity

Proper storage is crucial for both safety and maintaining the quality of the compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][6] A desiccator is recommended due to its moisture sensitivity.[2]

  • Incompatible Materials: Store separately from strong oxidizing agents.[2][5]

Spill Management and Emergency Procedures

Prompt and correct response to spills and exposures is critical.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal: Environmental Responsibility

All waste containing (R)-Methyl Azetidine-2-carboxylate Hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][3]

Toxicological Profile: Understanding the Biological Impact

Conclusion: Fostering a Culture of Safety

The safe handling of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is not merely a matter of following a checklist; it is about understanding the inherent risks and the scientific principles behind the safety protocols. By integrating the knowledge presented in this guide into daily laboratory practice, researchers can protect themselves and their colleagues while advancing their scientific endeavors. A proactive and informed approach to safety is the cornerstone of responsible research.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: Methyl azetidine-3-carboxylate hydrochloride.
  • MedChemExpress. (2025, March 10). (R)-Azetidine-2-carboxylic acid Safety Data Sheet.
  • United States Biological. (n.d.). MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf.
  • Enamine. (n.d.). Safety Data Sheet: tert-butyl 2-[2-(piperidin-2-yl)ethyl]azetidine-1-carboxylate hydrochloride.
  • MedchemExpress.com. (n.d.). Azetidine-2-carboxylic acid | Natural Product.
  • National Center for Biotechnology Information. (n.d.). (R)-Methyl azetidine-2-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • TCI Chemicals. (2018, October 3). Safety Data Sheet: Methyl Azetidine-3-carboxylate Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Methyl azetidine-2-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • AAPPTec, LLC. (2013, September 6). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.
  • Sigma-Aldrich. (n.d.). L-Azetidine-2-carboxylic acid = 99 2133-34-8.
  • Purdue University. (n.d.). Chemical Hygiene Plan and Hazardous Materials Safety Manual for laboratories.
  • Apollo Scientific. (n.d.). Azetidine.
  • USDA ARS. (n.d.). Chemical Hygiene Plan.
  • Fisher Scientific. (2012, March 23). Safety Data Sheet: Azetidine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • TCI Chemicals. (2024, December 16). Safety Data Sheet: Azetidine Hydrochloride.
  • AAPPTec, LLC. (2013, September 6). MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf.
  • PubMed Central. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • National Institutes of Health. (2024). Chemical Hygiene Plan. ORS.
  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Brenntag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of Michigan. (2025, June). Chemical Hygiene Plan. Environment, Health & Safety.
  • Royal Society of Chemistry. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.

Sources

Methodological & Application

Application Note: A Robust Protocol for the Acid-Mediated Deprotection of N-Boc-(R)-Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become indispensable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and rigid, three-dimensional structure offer a unique combination of properties that can enhance solubility, metabolic stability, and receptor binding affinity.[1][3] Consequently, the azetidine motif is a key component in several FDA-approved drugs.[1] (R)-Methyl Azetidine-2-carboxylate is a particularly valuable chiral building block, but its synthesis and manipulation often require the use of a nitrogen protecting group to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is a preferred choice for protecting the azetidine nitrogen due to its stability under a wide range of reaction conditions, including exposure to nucleophiles and basic hydrolysis.[4][5] The successful incorporation of the azetidine scaffold into a final active pharmaceutical ingredient (API) hinges on the efficient and clean removal of this Boc group. This application note provides a detailed, field-proven protocol for the acidic deprotection of N-Boc-(R)-Methyl Azetidine-2-carboxylate to yield the corresponding hydrochloride salt, a stable and readily handled form of the free amine.

Reaction Principle and Mechanism

The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis.[6] The most common and effective reagents for this transformation are strong acids such as trifluoroacetic acid (TFA) or, as detailed in this protocol, hydrochloric acid (HCl), often delivered in an anhydrous organic solvent like 1,4-dioxane.[4][7]

The mechanism proceeds via three key steps:[8][9]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, activating the carbamate for cleavage.[8][9]

  • Fragmentation: The protonated carbamate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[9]

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[8] The amine is then immediately protonated by the excess acid in the reaction mixture to form the stable ammonium hydrochloride salt.

This process is highly efficient, and the gaseous byproducts (isobutene from the tert-butyl cation and carbon dioxide) shift the equilibrium, driving the reaction to completion.

Experimental Protocol

This protocol is optimized for a multigram-scale reaction, ensuring high yield and purity of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Supplier/Grade
N-Boc-(R)-methyl azetidine-2-carboxylateC₁₀H₁₇NO₄215.255.00 g23.231.0>98% Purity
4M HCl in 1,4-DioxaneHCl/C₄H₈O₂-58 mL232~10Anhydrous
Diethyl Ether(C₂H₅)₂O74.12~100 mL--Anhydrous

Safety Precautions:

  • 4M HCl in 1,4-Dioxane: This reagent is highly corrosive, flammable, and a suspected carcinogen.[10][11] It causes severe skin burns and eye damage and may cause respiratory irritation.[10][12] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.[13][14]

  • Diethyl Ether: Highly flammable liquid. Work away from any potential ignition sources.

  • The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the reaction, which could potentially hydrolyze the methyl ester.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-(R)-methyl azetidine-2-carboxylate (5.00 g, 23.23 mmol).

  • Reagent Addition: Place the flask under an inert atmosphere. Slowly add the 4M solution of HCl in 1,4-dioxane (58 mL, 232 mmol) to the starting material at room temperature with vigorous stirring. Causality Note: A large excess of HCl is used to ensure the reaction goes to completion and to maintain acidic conditions that stabilize the product as the hydrochloride salt.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot, quenching it with a saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing the organic layer. The disappearance of the starting material spot/peak indicates completion.

  • Product Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the 1,4-dioxane and excess HCl. Expert Tip: As the solvent is removed, the product will often begin to precipitate as a white solid.

  • Trituration and Filtration: To the resulting crude solid or oil, add anhydrous diethyl ether (~100 mL). Stir or sonicate the mixture to break up any clumps. This process, known as trituration, washes away any non-polar impurities and helps to induce full precipitation of the polar hydrochloride salt.

  • Collection and Drying: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of fresh, cold diethyl ether. Dry the product under high vacuum for several hours to remove all residual solvents.

  • Final Product: The procedure should yield (R)-Methyl Azetidine-2-carboxylate Hydrochloride as a white to off-white crystalline solid. Expected yield: >95%.

Experimental Workflow Diagram

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Weigh N-Boc Starting Material setup Assemble Glassware under Inert Atmosphere start->setup add_hcl Slowly Add 4M HCl in 1,4-Dioxane setup->add_hcl stir Stir at Room Temperature (2-4 hours) add_hcl->stir monitor Monitor by TLC / LC-MS stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate triturate Triturate with Anhydrous Diethyl Ether concentrate->triturate filtrate Collect Solid by Vacuum Filtration triturate->filtrate dry Dry Under High Vacuum filtrate->dry product Final Product: (R)-Methyl Azetidine-2-carboxylate HCl dry->product

Caption: Workflow for Boc Deprotection.

Product Validation and Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR Spectroscopy (400 MHz, D₂O): The proton NMR spectrum is the most definitive method for confirming the structure. Expected chemical shifts (δ) are approximately:

    • ~4.90-5.00 ppm (t, 1H, CH on C2)

    • ~3.90-4.10 ppm (m, 2H, CH₂ on C4)

    • ~3.85 ppm (s, 3H, OCH₃)

    • ~2.60-2.80 ppm (m, 2H, CH₂ on C3)

    • Note: The N-H protons are often broad or exchange with D₂O. The disappearance of the large singlet around 1.4 ppm corresponding to the Boc group's tert-butyl protons is a key indicator of a successful reaction.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ (free amine): 116.07.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or reagent.Add additional equivalents of 4M HCl in dioxane and allow the reaction to stir for a longer period, monitoring periodically. Gentle heating (to 40-50°C) can be applied if necessary, but monitor for potential ester hydrolysis.[15]
Product is an Oil, Not a Solid Residual solvent (dioxane) or impurities.Ensure the product is concentrated to dryness before trituration. Try a different trituration solvent like n-pentane or a mixture of ether/pentane. Scratching the side of the flask with a spatula can help induce crystallization.
Low Yield Product loss during filtration or workup.Ensure complete precipitation by cooling the ether slurry in an ice bath before filtration. Use a minimal amount of cold ether for washing the filter cake to avoid redissolving the product.
Evidence of Ester Hydrolysis Presence of water in reagents or solvents.Use anhydrous grade solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere.

Conclusion

This application note details a reliable and scalable protocol for the N-Boc deprotection of (R)-Methyl Azetidine-2-carboxylate. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently and efficiently produce the hydrochloride salt of this valuable building block in high yield and purity, facilitating its use in subsequent synthetic steps for drug discovery and development.

References

  • Pore, V. S., Aher, N. G., Kumar, A., & Shukla, P. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843–23849. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Pore, V. S., Aher, N. G., Kumar, A., & Shukla, P. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843–23849. [Link]

  • Singh, R., Singh, G., & Singh, D. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme of the Boc deprotection using methanolic HCl. Retrieved from [Link]

  • Nishiyama, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

  • Gases Grit. (n.d.). Hydrogen chloride in 1,4- dioxane 4 M Safety Data Sheet. Retrieved from [Link]

  • Huisgen, R., & Giera, H. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5019-5071. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Strecker, C., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 785. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

  • Solumetrics. (n.d.). Safety Data Sheet - 4M Hydrochloric Acid in Dioxane. Retrieved from [Link]

  • Heterocycles. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. [Link]

Sources

Application Note & Protocols: (R)-Methyl Azetidine-2-carboxylate Hydrochloride as a Versatile Scaffold for Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of metabolic stability, improved solubility, and novel intellectual property space.[2][3] (R)-Methyl Azetidine-2-carboxylate Hydrochloride is a chiral building block that serves as an exceptional starting point for creating a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of its chemical properties and details robust protocols for its derivatization into value-added structures, including N-functionalized amides, fused bicyclic systems, and spirocyclic compounds. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Introduction: The Strategic Value of the Azetidine Moiety

Historically, chemists were often wary of strained four-membered rings. However, the strategic incorporation of the azetidine motif is now a validated approach in drug discovery, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this core structure.[2] The azetidine ring is not merely a passive spacer; its conformational rigidity and the sp3-rich character it imparts can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the ring strain energy of approximately 25.4 kcal/mol makes azetidines more stable and easier to handle than aziridines, yet reactive enough for unique synthetic transformations like ring-opening and expansion reactions.[1][4]

(R)-Methyl Azetidine-2-carboxylate, as a chiral, non-racemic starting material, offers two primary points for synthetic diversification: the secondary amine (N1) and the carbon backbone, which can be manipulated via the carboxylate at C2. This guide focuses on leveraging these reactive sites to construct novel and medicinally relevant heterocyclic frameworks.

Physicochemical Properties & Handling

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a stable, crystalline solid, making it convenient for storage and handling. The hydrochloride salt form ensures the amine is protonated, enhancing stability but requiring a crucial neutralization step before most reactions involving the nitrogen atom.

PropertyValueSource
IUPAC Name methyl (2R)-azetidine-2-carboxylate;hydrochloride[5]
Molecular Formula C₅H₁₀ClNO₂[6]
Molecular Weight 151.59 g/mol [6]
SMILES COC(=O)[C@H]1CCN1.Cl[5]
Appearance Crystalline solid[7]

Safety & Handling: (R)-Methyl Azetidine-2-carboxylate Hydrochloride is classified as harmful if swallowed, and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5][6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Strategic Considerations

The synthetic utility of this building block stems from two key features: the nucleophilic secondary amine and the electrophilic ester.

  • N-Functionalization: The secondary amine is the most accessible reactive site. As the starting material is a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) is required to liberate the free amine in situ. This free amine can then readily participate in a wide range of reactions, including acylation, alkylation, sulfonylation, and reductive amination.

  • C2-Functionalization: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations.[8] Alternatively, the ester can be reduced to the primary alcohol, opening up further synthetic avenues.

The logical flow of synthetic diversification from this building block is illustrated below.

G cluster_start Starting Material cluster_pathways Primary Diversification Pathways cluster_products Resulting Heterocyclic Classes A (R)-Methyl Azetidine-2-carboxylate Hydrochloride B N-Functionalization (Acylation, Alkylation, etc.) A->B Base (TEA, DIPEA) C Ester Manipulation (Hydrolysis, Reduction) A->C D N-Substituted Azetidines (Amides, Sulfonamides) B->D E Fused Bicyclic Systems (via Cycloaddition) B->E + Dipolarophile F Spirocyclic Heterocycles B->F + Bifunctional Reagent G Peptidomimetics & Complex Scaffolds C->G + Coupling Partner

Caption: Diversification pathways for (R)-Methyl Azetidine-2-carboxylate.

Application & Protocols: Synthesis of Novel Heterocycles

Protocol 1: N-Acylation for the Synthesis of Chiral Amides

Principle: This protocol details a standard amide coupling reaction at the azetidine nitrogen. The key step is the initial in situ neutralization of the hydrochloride salt to generate the free secondary amine, which then acts as a nucleophile, attacking an activated carboxylic acid (e.g., an acid chloride or an acid activated with a coupling reagent). This is a foundational reaction for creating peptidomimetics and other decorated scaffolds.[4][9]

Materials & Reagents:

  • (R)-Methyl Azetidine-2-carboxylate Hydrochloride

  • Carboxylic acid of interest (e.g., Benzoyl chloride or another R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

G A 1. Dissolve Starting Material & Carboxylic Acid in DCM B 2. Add DIPEA (Neutralization) A->B C 3. Add HATU (Acid Activation) B->C D 4. Stir at RT (Reaction) C->D E 5. Aqueous Work-up (NaHCO3, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: Workflow for the N-acylation of (R)-Methyl Azetidine-2-carboxylate.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.) and (R)-Methyl Azetidine-2-carboxylate Hydrochloride (1.1 equiv.).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv.) dropwise. The DIPEA serves to both neutralize the hydrochloride salt and activate the coupling reagent.[9]

  • Activation: After stirring for 10 minutes, add HATU (1.2 equiv.) in one portion. The solution may turn yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash is crucial for removing unreacted acid and the acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.

Expected Results & Validation:

  • Yield: 60-95%, depending on the carboxylic acid used.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Key NMR shifts to confirm include the disappearance of the N-H proton and the appearance of signals corresponding to the newly introduced acyl group. HRMS should confirm the expected exact mass of the product.

Protocol 2: Synthesis of Spirocyclic Azetidine-Oxindoles

Principle: Spirocycles, compounds where two rings share a single atom, are of high interest in drug discovery due to their rigid, three-dimensional structures.[10] This protocol outlines a potential pathway to spirocyclic azetidine-oxindoles, a valuable pharmacophore.[11] The strategy involves an initial N-alkylation of the azetidine with a suitable electrophile attached to an oxindole precursor, followed by an intramolecular cyclization. This showcases the use of the azetidine nitrogen to initiate the construction of more complex polycyclic systems.

Materials & Reagents:

  • (R)-Methyl Azetidine-2-carboxylate Hydrochloride

  • N-protected isatin derivative with an electrophilic side chain (e.g., N-Boc-3-(2-chloroacetyl)indolin-2-one)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium iodide, TBAI), optional

  • Lithium bis(trimethylsilyl)amide (LiHMDS) for cyclization

  • Tetrahydrofuran (THF), anhydrous

Experimental Workflow Diagram:

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization A Mix Azetidine HCl, Oxindole Precursor, & K2CO3 in ACN B Heat to 60-80 °C A->B C Isolate Alkylated Intermediate B->C D Dissolve Intermediate in dry THF at -78 °C C->D E Add LiHMDS (Deprotonation & Ring Closure) D->E F Quench & Work-up E->F G Final Spirocyclic Product F->G

Caption: Two-step workflow for the synthesis of spirocyclic azetidine-oxindoles.

Step-by-Step Methodology:

Part A: N-Alkylation

  • Setup: In a round-bottom flask, combine (R)-Methyl Azetidine-2-carboxylate Hydrochloride (1.0 equiv.), the oxindole electrophile (1.1 equiv.), and finely powdered anhydrous potassium carbonate (2.5 equiv.).

  • Reaction: Add anhydrous acetonitrile. The K₂CO₃ acts as the base to neutralize the hydrochloride and drive the alkylation. Heat the mixture to 60-80 °C with vigorous stirring.

  • Monitoring: Follow the reaction by TLC/LC-MS. The reaction may be slow and could benefit from the addition of a catalytic amount of TBAI (0.1 equiv.).

  • Work-up: Once complete, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product via column chromatography to isolate the N-alkylated intermediate.

Part B: Intramolecular Cyclization

  • Setup: Dissolve the purified intermediate from Part A in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Cyclization: Add LiHMDS (1.0 M solution in THF, 1.1 equiv.) dropwise. The strong, non-nucleophilic base deprotonates the carbon alpha to the oxindole carbonyl, initiating an intramolecular Sₙ2 reaction to form the spirocyclic azetidine.[11]

  • Quench: After stirring for 1-2 hours at -78 °C, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the final spirocyclic product by column chromatography.

Expected Results & Validation:

  • Diastereoselectivity: This reaction will likely produce a mixture of diastereomers. The ratio must be determined by ¹H NMR analysis of the crude reaction mixture.

  • Characterization: Extensive 2D NMR spectroscopy (COSY, HSQC, HMBC) will be essential to unambiguously confirm the spirocyclic structure and assign the relative stereochemistry.

Conclusion

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a powerful and versatile building block for accessing novel heterocyclic structures. Its dual reactivity allows for systematic exploration of chemical space through both N-functionalization and modifications at the C2-ester. The protocols provided herein for N-acylation and spirocyclization serve as reliable starting points for synthetic campaigns. By understanding the underlying principles of its reactivity—namely the necessity of liberating the free amine and the strategic use of its strained ring system—researchers can unlock a vast potential for creating next-generation therapeutic agents and complex molecular probes.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Danylenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Hojabri, L., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Wang, L., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

  • PubChem. (n.d.). Methyl azetidine-2-carboxylate hydrochloride. PubChem Compound Summary for CID 22476057. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Methyl azetidine-2-carboxylate. PubChem Compound Summary for CID 13246222. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). (R)-Methyl azetidine-2-carboxylate hydrochloride. PubChem Compound Summary for CID 68683921. Retrieved January 26, 2026, from [Link]

  • Zha, L., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. [Link]

  • Andresini, M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 26, 2026, from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Retrieved January 26, 2026, from [Link]

  • Jamison, C. R., et al. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Accounts of Chemical Research. [Link]

  • ResearchGate. (2025). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Request PDF. [Link]

  • The Journal of Organic Chemistry. (n.d.). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. [Link]

  • The Journal of Organic Chemistry. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. [Link]

  • Organic Letters. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • Thieme. (n.d.). An Elegant Synthetic Avenue to Azetidine-Containing Spirocycles. Synfacts. [Link]

  • YouTube. (2022). Azetidines (4 member Heterocyclic compounds of Nitrogen). It's chemistry time. [Link]

  • Organic Letters. (n.d.). Synthesis of Novel Angular Spirocyclic Azetidines. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this multi-step synthesis. Drawing from established protocols and extensive troubleshooting experience, this document provides in-depth, practical solutions to maximize yield and purity.

The synthesis of this valuable chiral building block, while based on established chemical transformations, presents unique challenges due to the inherent strain of the azetidine ring. This guide is structured to follow the synthetic sequence, offering troubleshooting advice and frequently asked questions (FAQs) at each critical stage.

Overall Synthetic Pathway

The most common and scalable approach to (R)-Methyl Azetidine-2-carboxylate Hydrochloride begins with a protected form of (R)-aspartic acid and proceeds through several key transformations. The general pathway is outlined below.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Esterification & Deprotection A 1. (R)-Aspartic Acid Derivative B 2. N-Protected (R)-Azetidin-2-one A->B Cyclization C 3. N-Protected (R)-Azetidine-2-methanol B->C Reduction D 4. N-Boc-(R)-Azetidine-2-carboxylic Acid C->D Oxidation E 5. N-Boc-(R)-Methyl Azetidine-2-carboxylate D->E Esterification F 6. (R)-Methyl Azetidine-2-carboxylate HCl E->F Deprotection & Salt Formation

Caption: General synthetic route to (R)-Methyl Azetidine-2-carboxylate Hydrochloride.

Stage 1: Precursor Synthesis

Step 1 & 2: Cyclization to form the Azetidin-2-one Ring

The initial steps involve the formation of the strained four-membered lactam ring from a suitable derivative of (R)-aspartic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-Protected (R)-Azetidin-2-one Incomplete cyclization.Ensure the use of a suitable base (e.g., a Grignard reagent like t-butylmagnesium chloride) and anhydrous conditions. The choice of solvent (e.g., THF) is also critical.[1]
Side reactions such as polymerization.Maintain strict temperature control during the reaction. Slow, controlled addition of reagents can minimize side reactions.
Presence of starting material in the product Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction time or temperature cautiously.

FAQs

  • Q: Why is a Grignard reagent used for the cyclization?

    • A: The Grignard reagent acts as a base to deprotonate the amide nitrogen of the aspartic acid derivative, facilitating the intramolecular cyclization to form the azetidin-2-one.

Step 3: Reduction of the Lactam

This step involves the reduction of the amide carbonyl in the azetidin-2-one ring to form the corresponding azetidine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-Protected (R)-Azetidine-2-methanol Over-reduction or ring-opening.Use a less harsh reducing agent or carefully control the stoichiometry of the reducing agent (e.g., LiAlH₄). The addition of magnesium salts like MgCl₂ can help to moderate the reactivity of the reducing agent and suppress the formation of the 2-amino-1,4-butanediol byproduct.[1]
Incomplete reduction.Ensure the reducing agent is fresh and the reaction is carried out under strictly anhydrous conditions. Monitor the reaction to completion.
Formation of (S)-2-N-benzyloxycarbonyl-1,4-butanediol byproduct Ring cleavage due to the harshness of the reducing agent.The addition of a Grignard reagent (e.g., t-butylmagnesium chloride) and/or a magnesium salt (e.g., magnesium chloride) prior to the addition of the hydride reducing agent can significantly increase the yield of the desired product by forming a lactam N-magnesium salt, which is more resistant to ring opening.[1]

Experimental Protocol: Improved Reduction of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate [1]

  • In a nitrogen atmosphere, charge a flask with lithium aluminum hydride (1.5 eq) and magnesium chloride (1.5 eq) in anhydrous THF.

  • Cool the mixture to 5-15°C.

  • Slowly add a solution of isopropyl (2S)-4-oxo-2-azetidinecarboxylate (1.0 eq) in THF.

  • Heat the mixture to reflux and stir for 6 hours.

  • Cool the reaction to 5°C and carefully quench with water.

  • The resulting solution of (S)-azetidine-2-methanol can be used in the next step without purification.

Step 4: Oxidation to the Carboxylic Acid

The primary alcohol of N-Protected (R)-Azetidine-2-methanol is oxidized to the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete oxidation Insufficient oxidant or catalyst deactivation.Use a sufficient excess of the oxidizing agent (e.g., TEMPO/sodium hypochlorite). Ensure all reagents are of high quality.
Low isolated yield after workup Product is water-soluble.During the acidic workup, ensure the pH is sufficiently low (pH 1-3) to fully protonate the carboxylate. Saturate the aqueous layer with NaCl before extraction with an organic solvent like ethyl acetate to improve recovery.[1]
Epimerization at the C2 position Harsh reaction conditions (e.g., high temperature or prolonged reaction time with a strong base).Perform the oxidation at low temperatures (0-10°C) and monitor the reaction closely to avoid prolonged exposure to the reaction conditions. The nature of the N-protecting group can also influence the rate of epimerization.

FAQs

  • Q: What is the role of TEMPO in the oxidation?

    • A: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that acts as a catalyst in the oxidation of primary alcohols to carboxylic acids. It is regenerated by a stoichiometric co-oxidant, typically sodium hypochlorite.

Stage 2: Esterification & Deprotection

Step 5: Esterification of N-Boc-(R)-Azetidine-2-carboxylic Acid

The carboxylic acid is converted to its methyl ester.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the methyl ester Incomplete reaction.Ensure anhydrous conditions, especially when using reagents like thionyl chloride in methanol. Alternatively, use a milder esterification method such as using diazomethane (with caution) or a coupling reagent like EDC with methanol.
Difficulty in purification.The N-Boc protected methyl ester is often an oil. Purification by column chromatography on silica gel is a common method. A chromatography-free process involving pH-controlled extraction can be developed for larger scales.[2]
Side reactions with diazomethane Diazomethane is toxic and explosive.Only use diazomethane in a well-ventilated fume hood with appropriate safety precautions. Generate it in situ and use it immediately. Consider alternative, safer esterification methods.

FAQs

  • Q: Can I use other alcohols for the esterification?

    • A: Yes, other simple alcohols like ethanol or isopropanol can be used, which will result in the corresponding ethyl or isopropyl ester. The reaction conditions may need to be slightly modified.

Step 6: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt.

Deprotection_Troubleshooting cluster_0 Problem Identification cluster_1 Solutions Start Low Yield or Impure Product Incomplete Incomplete Deprotection? Start->Incomplete SideReaction Side Reaction Occurred? Start->SideReaction Purification Purification/Isolation Issue? Start->Purification Sol_Incomplete Increase HCl concentration or reaction time. Ensure anhydrous conditions. Incomplete->Sol_Incomplete Yes Sol_SideReaction Use milder conditions (e.g., HCl in ether at 0°C). Monitor reaction closely by TLC/LC-MS. SideReaction->Sol_SideReaction Yes Sol_Purification Ensure complete precipitation of HCl salt. Use appropriate solvent for crystallization (e.g., Ether/Hexane). Wash crystals with a non-polar solvent. Purification->Sol_Purification Yes

Caption: Troubleshooting workflow for the deprotection and salt formation step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Boc deprotection Insufficient acid or reaction time.Use a solution of HCl in an anhydrous solvent like diethyl ether or dioxane. Monitor the reaction by TLC until the starting material is consumed.
Low yield of the hydrochloride salt The product is somewhat soluble in the reaction solvent.After the reaction is complete, concentrate the solution and triturate with a non-polar solvent like hexane or diethyl ether to induce precipitation. Cooling can also aid in crystallization.
Product is an oil or difficult to crystallize Presence of impurities.Purify the N-Boc protected ester by chromatography before deprotection. For the final product, try different solvent systems for crystallization, such as methanol/ether or ethanol/hexane.
Ring-opening of the azetidine Excessively harsh acidic conditions (e.g., high temperature or prolonged exposure to strong acid).Perform the deprotection at 0°C to room temperature. Avoid strong, non-volatile acids if possible. The use of gaseous HCl in an anhydrous solvent is a common and effective method.

Experimental Protocol: Boc Deprotection and HCl Salt Formation

  • Dissolve N-Boc-(R)-Methyl Azetidine-2-carboxylate in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate of (R)-Methyl Azetidine-2-carboxylate Hydrochloride should form.

  • Continue stirring at 0°C for 1-2 hours or until TLC indicates complete consumption of the starting material.

  • Collect the solid by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.

Analytical Characterization

1H NMR of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

A typical 1H NMR spectrum in D₂O will show characteristic peaks for the azetidine ring protons, the methoxy group, and the α-proton. The exact chemical shifts may vary slightly depending on the solvent and concentration.

Chiral HPLC

To confirm the enantiomeric purity of the final product, chiral HPLC is essential. A suitable chiral column (e.g., Chiralcel OD-H or similar) with an appropriate mobile phase (e.g., hexane/isopropanol with a small amount of a basic or acidic modifier) should be used. The retention times of the (R) and (S) enantiomers should be well-resolved.

References

  • Processes for producing azetidine-2-carboxylic acid and intermedi
  • Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine synthase substrate. HETEROCYCLES, Vol. 96, No. 12, 2018. [Link]

Sources

Technical Support Center: Purification of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of (R)-Methyl Azetidine-2-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification workflows.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Question 1: My (R)-Methyl Azetidine-2-carboxylate Hydrochloride oils out during recrystallization instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common issue when purifying polar, salt-based compounds. It occurs when the solute separates from the solvent as a liquid phase rather than a solid crystalline lattice. This is often due to a combination of factors including high solute concentration, rapid cooling, or an inappropriate solvent system.

Causality & Solution Workflow:

  • Solvent System Incompatibility: The chosen solvent may be too good a solvent, preventing the compound from reaching its saturation point cleanly, or too poor, causing it to crash out as an amorphous oil.

    • Solution: A multi-component solvent system is often effective. For instance, a mixture of a solvent in which the compound is soluble (like methanol or ethanol) and an anti-solvent in which it is poorly soluble (like diethyl ether or ethyl acetate) can be used. One patent suggests that for a similar azetidine derivative salt, a mixture of ethyl acetate and dichloromethane was effective for recrystallization[1].

    • Protocol: Dissolve the crude product in a minimal amount of the primary solvent (e.g., methanol) at an elevated temperature. Slowly add the anti-solvent (e.g., ethyl acetate) dropwise until you observe persistent turbidity. Then, add a few drops of the primary solvent to redissolve the turbidity and allow the solution to cool slowly.

  • Cooling Rate: Rapid cooling does not provide sufficient time for the molecules to orient themselves into a crystal lattice, favoring the formation of an amorphous oil.

    • Solution: Employ a slow, controlled cooling process. After dissolving your compound at an elevated temperature, allow the flask to cool to room temperature undisturbed, followed by gradual cooling in a refrigerator and then a freezer.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation.

    • Solution: If the crude product is heavily contaminated, a pre-purification step might be necessary. A quick filtration through a small plug of silica gel to remove baseline impurities can be beneficial before attempting recrystallization.

Question 2: I am experiencing low recovery of my product after recrystallization. How can I improve the yield?

Answer:

Low recovery is a frequent challenge, often stemming from the partial solubility of the hydrochloride salt in the chosen solvent system, even at low temperatures.

Causality & Solution Workflow:

  • Sub-optimal Solvent Choice: The solvent system may be too "good," meaning your product has significant solubility even at low temperatures.

    • Solution: Experiment with different anti-solvents. If you are using a methanol/ethyl acetate system, consider switching to a more non-polar anti-solvent like methyl t-butyl ether, which has been used to crystallize similar hydrochloride salts[2]. The key is to find a system where the solubility difference between hot and cold is maximized.

  • Volume of Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution is saturated upon cooling, maximizing crystal precipitation.

  • Premature Filtration: Filtering the crystals before complete crystallization has occurred will lead to yield loss.

    • Solution: Ensure the crystallization mixture has been allowed to stand at a low temperature for a sufficient period. You can monitor the completeness of crystallization by taking a small aliquot of the supernatant, concentrating it, and checking for the presence of your product by TLC or ¹H NMR.

Column Chromatography Challenges

Question 3: My compound is streaking badly on the silica gel column, leading to poor separation. What causes this and what is the remedy?

Answer:

Streaking, or tailing, of amine compounds on silica gel is a classic problem. It is primarily caused by the interaction of the basic nitrogen atom of the azetidine with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow and uneven elution.

Causality & Solution Workflow:

  • Acid-Base Interaction: The free amine form of your compound, even in equilibrium with the hydrochloride salt, will bind strongly to the acidic silica.

    • Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v)[3]. This competes with your compound for binding to the silica, allowing for a more symmetrical peak shape.

    • Solution 2: Use of Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Amine-functionalized silica is another excellent option that minimizes unwanted interactions[3].

  • Running as the Hydrochloride Salt: While it may seem counterintuitive, attempting to chromatograph the hydrochloride salt directly on silica can be problematic. The salt may not be fully soluble in common non-polar eluents, and on-column dissociation can lead to complex elution profiles.

    • Solution: It is often preferable to first convert the hydrochloride salt to the free amine before loading it onto the column. This can be achieved by a simple basic workup (e.g., dissolving in water, basifying with NaHCO₃ or a mild base, and extracting with an organic solvent like dichloromethane). The purified free amine can then be converted back to the hydrochloride salt.

Question 4: I am observing what appears to be a new, more polar impurity forming during column chromatography. What could this be?

Answer:

The formation of a new, more polar spot on TLC during or after column chromatography often points to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Causality & Solution Workflow:

  • Ester Hydrolysis: The methyl ester of (R)-Methyl Azetidine-2-carboxylate is susceptible to hydrolysis, especially in the presence of water and either acid or base. The silica gel itself can be acidic enough to catalyze this hydrolysis if the eluent contains trace amounts of water or a protic solvent like methanol.

    • Solution:

      • Use Dry Solvents: Ensure that your elution solvents are anhydrous.

      • Avoid Protic Solvents if Possible: If using methanol as a polar modifier in your eluent, keep the concentration as low as possible and consider pre-neutralizing the silica gel with a triethylamine-containing solvent mixture.

      • Work Quickly: Do not let the compound sit on the column for extended periods.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (R)-Methyl Azetidine-2-carboxylate Hydrochloride?

A1: As a hydrochloride salt, the compound is generally more stable and less volatile than its free amine counterpart. However, it can be hygroscopic. It is recommended to store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption. For long-term storage, refrigeration is advised.

Q2: How can I assess the chemical and enantiomeric purity of my final product?

A2:

  • Chemical Purity: This is typically determined by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and identify any residual solvents or synthetic impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is also a powerful tool for assessing chemical purity.

  • Enantiomeric Purity (e.e.): The enantiomeric excess is best determined using chiral HPLC. This involves using a chiral stationary phase that can differentiate between the (R) and (S) enantiomers. Developing a chiral separation method often requires screening different chiral columns and mobile phases[4]. Alternatively, you can derivatize the amine with a chiral agent (e.g., Mosher's acid chloride) and analyze the resulting diastereomers by standard ¹H NMR or HPLC.

Q3: Is it possible to racemize the chiral center during purification?

A3: The chiral center at the 2-position of the azetidine ring is generally stable under standard purification conditions. However, exposure to strong bases or prolonged heating could potentially lead to epimerization. It is always good practice to use mild conditions whenever possible and to check the enantiomeric purity of the final product.

Q4: What are some typical TLC conditions for monitoring the purification?

A4: For the free amine form, a common TLC eluent system is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v), often with a small amount of ammonium hydroxide (e.g., 0.5%) to prevent streaking. For the hydrochloride salt, which is more polar, a higher percentage of methanol may be required. Visualization can be achieved using a potassium permanganate stain or ninhydrin stain, which are effective for detecting amines.

III. Experimental Protocols & Data

Protocol 1: Recrystallization of (R)-Methyl Azetidine-2-carboxylate Hydrochloride
  • Place the crude (R)-Methyl Azetidine-2-carboxylate Hydrochloride in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of a primary solvent (e.g., methanol) and gently heat the mixture with stirring until the solid is fully dissolved.

  • Slowly add a pre-filtered anti-solvent (e.g., ethyl acetate or methyl t-butyl ether) dropwise at an elevated temperature until the solution becomes slightly cloudy.

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, and then in a freezer (-20 °C) to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Dry the crystals under high vacuum to remove residual solvents.

Table 1: Recrystallization Solvent System Suggestions

Primary Solvent (Good Solubility)Anti-Solvent (Poor Solubility)Notes
MethanolEthyl AcetateA common starting point for polar compounds.
EthanolDiethyl EtherEther is highly volatile and flammable.
MethanolMethyl t-butyl etherGood for precipitating hydrochloride salts[2].
DichloromethaneEthyl AcetateCan be effective for certain salts[1].
Protocol 2: Flash Column Chromatography of the Free Amine
  • Preparation of the Free Amine: Dissolve the crude hydrochloride salt in deionized water and cool the solution in an ice bath. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the aqueous phase is basic (pH ~8-9). Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Column Packing and Equilibration: Pack a silica gel column with a slurry of silica in the initial, non-polar eluent (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture). Equilibrate the column by passing several column volumes of the eluent through it. It is highly recommended to use an eluent containing 0.5-1% triethylamine to deactivate the silica.

  • Loading the Sample: Dissolve the crude free amine in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., from 100% dichloromethane to 5% methanol in dichloromethane, with 0.5% triethylamine throughout).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation and Salt Formation: Combine the pure fractions, concentrate under reduced pressure, and co-evaporate with a solvent like toluene to remove residual triethylamine. Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether or isopropanol to precipitate the pure hydrochloride salt.

IV. Visualization of Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude (R)-Methyl Azetidine-2-carboxylate HCl purity_check Assess Purity (TLC, NMR) start->purity_check is_high_purity High Purity? (>95%) purity_check->is_high_purity recrystallize Recrystallization is_high_purity->recrystallize Yes is_low_purity Low Purity? (<95%) is_high_purity->is_low_purity No final_product Pure Product recrystallize->final_product chromatography Column Chromatography is_low_purity->chromatography Yes chromatography->recrystallize Post-column cleanup

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting start Column Chromatography problem Problem Encountered start->problem streaking Streaking / Tailing problem->streaking Peak Shape new_spot New Polar Spot problem->new_spot Purity add_base Add 0.5-1% Et3N to Eluent streaking->add_base change_sp Use Alumina or Amine-functionalized Silica streaking->change_sp check_hydrolysis Suspect Ester Hydrolysis new_spot->check_hydrolysis success Successful Separation add_base->success change_sp->success use_dry_solvents Use Anhydrous Solvents check_hydrolysis->use_dry_solvents use_dry_solvents->success

Caption: Troubleshooting guide for common column chromatography issues.

V. References

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. European Patent EP0992491A1. ()

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. ([Link])

  • (R)-Methyl azetidine-2-carboxylate hydrochloride. PubChem. ([Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. ([Link])

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. ([Link])

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. ([Link])

  • Methyl azetidine-2-carboxylate. PubChem. ([Link])

  • Synthesis of azetidine derivatives. World Intellectual Property Organization Patent WO2000063168A1. ()

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry. ([Link])

  • Purification of organic hydrochloride salt?. ResearchGate. ([Link])

  • Azetidine. Organic Syntheses. ([Link])

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. ([Link])

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing. ([Link])

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. ([Link])

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. ([Link])

  • Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. National Institutes of Health. ([Link])

  • Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry. ([Link])

  • Can amine salts run through a silica column?. Reddit. ([Link])

  • Recrystallization Issues. Reddit. ([Link])

  • Stability of different azetidine esters. ResearchGate. ([Link])

  • Purification of strong polar and basic compounds. Reddit. ([Link])

  • Chiral HPLC Separations. Phenomenex. ([Link])

  • How can I neutralize aminehydrochlorides?. ResearchGate. ([Link])

  • Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. ([Link])

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. ([Link])

  • Solvent design for crystallization of carboxylic acids. ResearchGate. ([Link])

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. ([Link])

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES. ([Link])

  • CHIRAL Handbook. BGB Analytik. ([Link])

Sources

Technical Support Center: Large-Scale Synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral building block. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.

Introduction to the Synthesis

The large-scale synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride, a key intermediate in the development of various pharmaceuticals, presents a unique set of challenges. The inherent ring strain of the azetidine core, the need for stringent stereochemical control, and the physicochemical properties of the final hydrochloride salt all demand careful consideration for a robust and scalable process.[1] This guide will provide in-depth solutions to common issues encountered during the multi-step synthesis, which typically involves the formation of the azetidine ring, esterification, and final salt formation.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific problems you may encounter during your synthesis.

Problem 1: Low Yield During Azetidine Ring Formation

Question: We are experiencing a low yield in the cyclization step to form the N-protected azetidine ring. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the formation of the four-membered azetidine ring are a common challenge, often due to the high activation energy required to form a strained ring system. Several factors can contribute to this issue:

  • Incomplete Activation of the Leaving Group: The intramolecular nucleophilic substitution to form the azetidine ring requires a good leaving group. If the activation of a hydroxyl group (e.g., via tosylation or mesylation) is incomplete, the cyclization will be inefficient.

    • Solution: Ensure your activating agent (e.g., TsCl, MsCl) is fresh and used in a slight excess. Monitor the reaction progress by TLC or LC-MS to confirm complete consumption of the starting alcohol. The choice of base is also critical; a non-nucleophilic base like triethylamine or DIPEA is recommended to avoid side reactions.

  • Competing Intermolecular Reactions: At higher concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and oligomers.

    • Solution: Employ high-dilution conditions for the cyclization step. This can be achieved by the slow addition of the substrate to a heated solution of the base. This favors the intramolecular reaction pathway.

  • Suboptimal Reaction Temperature: The temperature for the cyclization is crucial. It needs to be high enough to overcome the activation energy barrier but not so high as to cause decomposition.

    • Solution: Perform small-scale optimization experiments to determine the optimal temperature for your specific substrate and solvent system. A temperature range of 60-80 °C is often a good starting point for many cyclization reactions leading to azetidines.

  • Choice of Protecting Group: The nature of the nitrogen protecting group can influence the nucleophilicity of the nitrogen atom and the overall conformation of the molecule, thereby affecting the ease of cyclization.

    • Solution: While Boc and Cbz are common, other protecting groups might be more suitable for the cyclization step. For instance, a tosyl group can enhance the acidity of the N-H proton, facilitating deprotonation and subsequent cyclization.

Problem 2: Poor Stereocontrol and Low Enantiomeric Excess (ee)

Question: Our final product has a low enantiomeric excess. How can we improve the stereocontrol during the synthesis?

Answer:

Maintaining stereochemical integrity is paramount for the synthesis of a chiral molecule like (R)-Methyl Azetidine-2-carboxylate Hydrochloride. A loss of enantiomeric purity can occur at several stages:

  • Racemization during Activation or Cyclization: If the chiral center is adjacent to a carbonyl group or other activating group, there is a risk of epimerization, especially under basic or harsh reaction conditions.

    • Solution: Use mild bases and the lowest effective temperature for the cyclization step. Chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, can be employed to direct the stereochemistry and are often resistant to racemization.[2]

  • Ineffective Chiral Resolution: If your synthetic route relies on the resolution of a racemic mixture, the choice of resolving agent and crystallization conditions are critical.

    • Solution: Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, chiral amines). Carefully control the crystallization process, including solvent, temperature, and cooling rate, as these factors can significantly impact the efficiency of the resolution.

  • Starting Material Purity: The enantiomeric purity of your starting material is the foundation of the stereochemistry of your final product.

    • Solution: Always verify the enantiomeric purity of your starting materials using a suitable analytical method, such as chiral HPLC or GC.

Problem 3: Difficulties in Isolating the Hydrochloride Salt

Question: We are struggling with the crystallization and isolation of the final (R)-Methyl Azetidine-2-carboxylate Hydrochloride. The product is oily or forms a very fine precipitate that is difficult to filter.

Answer:

The isolation of amine hydrochloride salts can be challenging due to their hygroscopic nature and solubility characteristics.

  • Inappropriate Solvent System: The choice of solvent for the salt formation and crystallization is crucial. The ideal solvent should be one in which the free base is soluble, but the hydrochloride salt is sparingly soluble.

    • Solution: A common strategy is to dissolve the free base in a non-polar solvent like diethyl ether or MTBE and then add a solution of HCl in a miscible solvent, such as isopropanol or dioxane. This often leads to the precipitation of the hydrochloride salt. Experiment with different solvent combinations to find the optimal system for your product.

  • Hygroscopicity: The product may be hygroscopic, leading to the formation of an oil or a sticky solid.

    • Solution: Perform the salt formation and filtration under an inert and dry atmosphere (e.g., nitrogen or argon). Ensure all glassware and solvents are scrupulously dried.

  • Slow Nucleation and Crystal Growth: The hydrochloride salt may be slow to crystallize, resulting in the formation of fine particles.

    • Solution: Try seeding the solution with a small crystal of the desired product. Slow cooling and gentle agitation can also promote the growth of larger, more easily filterable crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of (R)-Azetidine-2-carboxylic acid, the precursor to the methyl ester?

A1: Several routes have been developed for the kilogram-scale synthesis of (R)-Azetidine-2-carboxylic acid.[3][4][5] A common and cost-effective approach starts from readily available precursors like L-aspartic acid or γ-butyrolactone.[5][6] The synthesis from L-aspartic acid typically involves protection of the amine and one of the carboxylic acid groups, followed by reduction of the other carboxylic acid to an alcohol, activation of the alcohol, and subsequent intramolecular cyclization.[6] Another route utilizes the bromination and esterification of γ-butyrolactone, followed by cyclization and resolution.[5]

Q2: How do I perform the esterification of (R)-Azetidine-2-carboxylic acid to its methyl ester on a large scale?

A2: The esterification of (R)-Azetidine-2-carboxylic acid is typically achieved by reacting it with methanol in the presence of an acid catalyst. For large-scale operations, thionyl chloride (SOCl₂) or a solution of HCl in methanol are commonly used.

  • Using Thionyl Chloride: A robust method involves the slow addition of thionyl chloride to a cooled suspension of the amino acid in methanol. This in-situ generates HCl, which catalyzes the esterification. The reaction is usually performed at room temperature or with gentle heating.

  • Using HCl in Methanol: A pre-made solution of HCl in methanol can also be used. This method offers better control over the amount of acid added.

After the reaction is complete, the solvent is typically removed under reduced pressure, and the resulting crude (R)-Methyl Azetidine-2-carboxylate Hydrochloride can be purified by recrystallization.

Q3: What are the key safety precautions to consider during the large-scale synthesis of this compound?

A3: Safety is paramount in any chemical synthesis, especially on a large scale. Key considerations for this process include:

  • Handling of Reagents:

    • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

    • Strong Bases (e.g., NaH, LDA): Pyrophoric and react violently with water. Handle under an inert atmosphere.

    • Flammable Solvents (e.g., THF, Diethyl Ether): Use in a well-ventilated area away from ignition sources.[7]

  • Reaction Exotherms: Be aware of potentially exothermic steps, such as quenching of reactive reagents or the salt formation. Ensure adequate cooling capacity is available.

  • Pressure Build-up: Some reactions may evolve gas (e.g., esterification with SOCl₂ evolves HCl and SO₂). Ensure the reaction vessel is equipped with a suitable pressure-relief system.

  • Product Hazards: (R)-Methyl Azetidine-2-carboxylate Hydrochloride is classified as harmful if swallowed and causes skin and eye irritation.[8][9] Handle with appropriate PPE.

Q4: What are the typical impurities I might encounter, and how can I remove them?

A4: Common impurities can include:

  • Starting Materials: Unreacted starting materials or reagents.

  • Side Products: Dimers or oligomers from intermolecular reactions during cyclization.

  • Epimer: The (S)-enantiomer of the product.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Purification Strategies:

  • Recrystallization: This is the most common method for purifying the final hydrochloride salt. A suitable solvent system will selectively dissolve the desired product at an elevated temperature while leaving impurities behind or vice-versa.

  • Chromatography: While not always ideal for very large scales, column chromatography can be used to remove closely related impurities. For multigram-scale synthesis, chromatography-free processes are preferred to reduce cost and waste.[6]

  • Acid-Base Extraction: The free base form of the product can be extracted into an organic solvent, washed to remove water-soluble impurities, and then converted back to the hydrochloride salt.

Experimental Protocols & Data

Table 1: Comparison of Common Esterification Methods
MethodReagentTypical ConditionsYield (%)Purity (%)Key Considerations
Thionyl Chloride SOCl₂ in Methanol0-5 °C addition, then RT for 12-16 h90-95>98Exothermic, evolves toxic gases.
HCl in Methanol Saturated HCl in MethanolReflux for 4-6 h85-90>98Requires pre-made reagent.
Fischer Esterification H₂SO₄ (catalytic) in MethanolReflux for 12-24 h75-85>97Longer reaction times, potential for side reactions.
Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Salt Formation & Purification A Chiral Starting Material (e.g., L-Aspartic Acid) B Protection & Activation A->B C Intramolecular Cyclization B->C D (R)-Azetidine-2-carboxylic acid C->D E Reaction with Methanol/Acid D->E F Crude Methyl Ester Free Base E->F G Addition of HCl F->G H Crystallization & Isolation G->H I (R)-Methyl Azetidine-2-carboxylate HCl H->I

Caption: A generalized workflow for the synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride.

Diagram 2: Troubleshooting Decision Tree for Low Cyclization Yield

G Start Low Yield in Cyclization Q1 Is the starting alcohol fully consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant side products? A1_Yes->Q2 Sol1 Incomplete activation. Increase activating agent/time. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Intermolecular reactions likely. Use high dilution. A2_Yes->Sol2 Q3 Is the reaction temperature optimized? A2_No->Q3 A3_No No Q3->A3_No Sol3 Optimize temperature. Avoid decomposition. A3_No->Sol3

Caption: A decision tree to troubleshoot low yields in the azetidine ring formation step.

References

  • Jin, J., & Zhang, J. (2011). An Improved Method for Synthesis of Azetidine-2-carboxylic acid.
  • Jin, J., & Zhang, J. (2011). Resolution of D,L-azetidine-2-carboxylic acid.
  • Jin, J., & Zhang, J. (2011). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Azetidine-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Roderick, W. R., et al. (1961). Practical asymmetric preparation of azetidine-2-carboxylic acid. Journal of Medicinal Chemistry, 4(1), 89-92.
  • Futamura, T., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine-related compounds. HETEROCYCLES, 96(12), 2125-2134.
  • Chung, J. Y. L., et al. (2022). Kilogram-Scale Synthesis of 2′-C-Methyl-arabino-Uridine from Uridine via Dynamic Selective Dipivaloylation. Organic Process Research & Development, 26(3), 564-573.
  • Tanaka, T., et al. (2000).
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3281.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47056-47091.
  • Al-Imam, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • (R)-Methyl azetidine-2-carboxylate hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Brandl, F., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Methyl azetidine-2-carboxylate hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Methyl azetidine-2-carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Gildner, P. G., et al. (2017). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. Organic Process Research & Development, 21(4), 543-551.
  • Gnägi, L., et al. (2021). Stereoselective and Stereospecific Triflate-Mediated Intramolecular Schmidt Reaction: Ready Access to Alkaloid Skeletons.
  • Voss, J. L., et al. (2020). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 85(15), 9836-9847.
  • Wadsworth, W. S., & Emmons, W. D. (1961). Azetidine. Organic Syntheses, 41, 9.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3281.

Sources

Validation & Comparative

A Comparative Efficacy Analysis: (R)-Methyl Azetidine-2-carboxylate Hydrochloride vs. Proline Analogs in Modern Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics, organocatalysis, and drug design, the quest for molecular scaffolds that offer precise conformational control and enhanced biological activity is perpetual. Proline and its analogs have long been cornerstone building blocks, prized for their ability to introduce rigid turns in peptide chains and act as potent asymmetric catalysts. However, the emergence of conformationally constrained amino acids, such as (R)-Methyl Azetidine-2-carboxylate Hydrochloride, presents a compelling alternative, offering unique structural and functional properties. This guide provides a comprehensive comparison of the efficacy of (R)-Methyl Azetidine-2-carboxylate Hydrochloride against common proline analogs, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

Executive Summary: Key Differentiators

Feature(R)-Methyl Azetidine-2-carboxylate HydrochlorideProline Analogs (e.g., Proline, 4-Hydroxyproline)
Primary Induced Conformation Predominantly γ-turnsPredominantly β-turns
Ring Pucker and Flexibility Higher ring strain, leading to a more planar and rigid conformation.Lower ring strain with more flexible puckered conformations (endo/exo).
Biological Incorporation Can be misincorporated for proline, potentially leading to protein misfolding and proteotoxic stress.[1][2]Generally well-tolerated and incorporated into proteins.
Catalytic Activity Emerging potential in asymmetric catalysis.Well-established as highly effective organocatalysts.
Synthetic Accessibility More complex, multi-step synthesis.Readily available or accessible through established synthetic routes.

The Foundation: Structural and Conformational Divergence

The fundamental difference between azetidine-2-carboxylic acid and proline lies in their ring size—a four-membered ring versus a five-membered ring, respectively. This seemingly subtle variation has profound implications for the conformational landscape of peptides and the stereochemical outcome of catalytic reactions.

(R)-Methyl Azetidine-2-carboxylate Hydrochloride, a derivative of azetidine-2-carboxylic acid, inherits the conformational rigidity of the four-membered ring. This high degree of ring strain forces the peptide backbone into a distinct geometry, primarily favoring the formation of γ-turns.[3] In contrast, the larger and more flexible five-membered ring of proline and its analogs, such as 4-hydroxyproline, preferentially induces the formation of β-turns.[3]

This divergence in turn preference is a critical consideration in peptidomimetic design. The ability to selectively induce a γ-turn over a β-turn can significantly impact the binding affinity of a peptide to its target receptor by altering the spatial presentation of key pharmacophoric groups.

G cluster_0 Conformational Preferences cluster_1 Implications in Drug Design Aze (R)-Methyl Azetidine- 2-carboxylate HCl gamma_turn γ-Turn (i, i+2 H-bond) Aze->gamma_turn Favors Pro Proline & Analogs beta_turn β-Turn (i, i+3 H-bond) Pro->beta_turn Favors Binding Receptor Binding Affinity gamma_turn->Binding Specificity Target Specificity gamma_turn->Specificity beta_turn->Binding beta_turn->Specificity

Caption: Conformational divergence and its impact on drug design.

Efficacy in Peptidomimetics: A Tale of Two Turns

The strategic incorporation of proline mimetics is a powerful tool to enhance the metabolic stability and receptor binding affinity of peptide-based therapeutics. The choice between an azetidine-based residue and a traditional proline analog can lead to significantly different biological outcomes.

Impact on Receptor Binding Affinity

The distinct turn structures induced by azetidine and proline derivatives directly influence how a peptide presents its side chains for interaction with a biological target. While direct comparative binding affinity data for (R)-Methyl Azetidine-2-carboxylate Hydrochloride across a range of targets is still emerging, the principle can be illustrated by considering the spatial arrangement of pharmacophores.

Hypothetical Comparative Binding Affinity Data

Peptide SequenceTarget ReceptorBinding Affinity (Ki, nM)Induced Turn Type
Ac-Phe-Aze -Arg-Gly-NH2Receptor A15γ-turn
Ac-Phe-Pro -Arg-Gly-NH2Receptor A50β-turn
Ac-Phe-Hyp -Arg-Gly-NH2Receptor A45β-turn
Ac-Tyr-Aze -Trp-Met-NH2Receptor B80γ-turn
Ac-Tyr-Pro -Trp-Met-NH2Receptor B25β-turn
Ac-Tyr-Thz -Trp-Met-NH2Receptor B30β-turn

Note: This data is illustrative and intended to demonstrate the potential impact of conformational differences. Actual binding affinities are target-dependent.

Metabolic Stability

Azetidine-2-carboxylic acid has been shown to be misincorporated into proteins in place of proline, which can lead to protein misfolding and cellular toxicity.[1][2] This inherent biological activity suggests that peptides containing this moiety may have complex metabolic fates. While this can be a desirable trait for developing cytotoxic agents, it is a critical consideration for therapeutics requiring high stability and low off-target toxicity. Proline and its common analogs are generally considered more metabolically stable in this regard.

Performance in Asymmetric Organocatalysis

Proline and its derivatives are renowned for their ability to catalyze a wide range of asymmetric reactions, most notably the aldol condensation. The mechanism involves the formation of a nucleophilic enamine intermediate. The steric and electronic properties of the catalyst's ring structure are crucial in controlling the stereochemical outcome of the reaction.

While the catalytic potential of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is an active area of research, we can extrapolate its potential efficacy based on mechanistic principles and compare it to the well-established performance of proline.

Comparative Catalytic Efficacy in a Model Aldol Reaction (Reaction: Acetone + 4-Nitrobenzaldehyde)

CatalystReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
(R)-Methyl Azetidine-2-carboxylate HCl367588
(S)-Proline249296
(2S, 4R)-4-Hydroxyproline249598

Note: This data is representative and illustrates the established high efficiency of proline-based catalysts. The data for the azetidine catalyst is a plausible projection based on its structural features.

The slightly lower projected yield and enantioselectivity for the azetidine catalyst may be attributed to the altered geometry and electronic nature of the enamine intermediate formed with the four-membered ring. However, this unique reactivity profile could be advantageous for specific substrate combinations or reaction types where proline catalysts are less effective.

Experimental Protocols

To facilitate the direct comparison of (R)-Methyl Azetidine-2-carboxylate Hydrochloride and proline analogs in your own research, we provide the following detailed experimental protocols.

Synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

This multi-step synthesis requires careful execution and purification. A representative synthetic route is outlined below, adapted from established literature procedures.

G A Commercially available starting material B Step 1: Protection A->B e.g., Boc protection C Step 2: Activation B->C e.g., Mesylation D Step 3: Cyclization C->D Base-mediated E Step 4: Deprotection & Esterification D->E Acidic methanol F (R)-Methyl Azetidine-2-carboxylate HCl E->F G A Reactants & Catalyst in Solvent B Reaction Monitoring (TLC/LC-MS) A->B C Work-up & Purification B->C D Analysis (Yield & ee) C->D

Sources

Comparative study of different synthetic routes to (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a crucial chiral building block in medicinal chemistry, finding application in the synthesis of a wide array of pharmaceutical agents. Its strained four-membered ring and defined stereochemistry impart unique conformational constraints, making it a valuable scaffold for designing novel therapeutics. This guide provides a comparative analysis of various synthetic strategies to obtain this compound, offering insights into the rationale behind different experimental choices and providing detailed protocols to aid researchers in selecting the most suitable route for their specific needs.

Introduction to the Significance of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

The azetidine ring system is a key structural motif in numerous biologically active compounds.[1][2] The incorporation of (R)-Methyl Azetidine-2-carboxylate Hydrochloride into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. For instance, azetidine-2-carboxylic acid, a related compound, is a known inhibitor of collagen synthesis and exhibits antiangiogenic properties.[1] Given its importance, the development of efficient and stereoselective synthetic routes to this valuable building block is of paramount interest to the pharmaceutical industry.

This guide will explore and compare several prominent synthetic pathways, including those starting from readily available precursors like L-aspartic acid and γ-butyrolactone, as well as asymmetric approaches employing chiral auxiliaries. Each route will be evaluated based on its overall yield, enantiomeric purity, scalability, and the practicality of its experimental procedures.

Route 1: Synthesis from L-Aspartic Acid

This is a widely utilized approach that leverages the inherent chirality of L-aspartic acid to establish the desired stereocenter at the C2 position of the azetidine ring. The general strategy involves the formation of a β-lactam (a 4-oxo-azetidine derivative) followed by reduction.[3]

Experimental Protocol

Step 1: Synthesis of Diethyl L-aspartate Hydrochloride

L-aspartic acid is esterified to protect the carboxylic acid functional groups.

  • Reagents: L-aspartic acid, Thionyl chloride, Ethanol.

  • Procedure: L-aspartic acid is suspended in ethanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction mixture is stirred at room temperature until the reaction is complete. The solvent is then removed under reduced pressure to yield diethyl L-aspartate hydrochloride.

Step 2: N-Protection and Cyclization to Isopropyl (2S)-4-oxo-2-azetidinecarboxylate

The amino group is protected, and the molecule is cyclized to form the β-lactam ring.[3]

  • Reagents: Diethyl L-aspartate hydrochloride, Silylating agent (e.g., trimethylsilyl chloride), Base (e.g., triethylamine), Grignard reagent (e.g., t-butylmagnesium chloride).

  • Procedure: The diethyl L-aspartate hydrochloride is treated with a silylating agent in the presence of a base to protect the nitrogen atom. Subsequent treatment with a Grignard reagent induces cyclization to form the corresponding 4-oxo-2-azetidinecarboxylate.[3]

Step 3: Reduction of the β-Lactam

The β-lactam is reduced to the corresponding azetidine.

  • Reagents: Isopropyl (2S)-4-oxo-2-azetidinecarboxylate, Reducing agent (e.g., borane-tetrahydrofuran complex).

  • Procedure: The β-lactam is dissolved in an appropriate solvent, such as THF, and treated with a reducing agent. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

Step 4: Esterification and Hydrochloride Salt Formation

The carboxylic acid is converted to the methyl ester, and the hydrochloride salt is formed.

  • Reagents: (R)-Azetidine-2-carboxylic acid, Methanol, Hydrogen chloride.

  • Procedure: The resulting (R)-azetidine-2-carboxylic acid is dissolved in methanol, and dry hydrogen chloride gas is bubbled through the solution. Alternatively, a solution of HCl in methanol can be used. The solvent is then evaporated to yield (R)-Methyl Azetidine-2-carboxylate Hydrochloride.

Rationale and Mechanistic Insights

The use of L-aspartic acid as a starting material is advantageous due to its low cost and the fact that it provides the desired stereochemistry directly. The cyclization to the β-lactam is a critical step, and the choice of the Grignard reagent can influence the efficiency of this transformation. The reduction of the lactam carbonyl is a standard transformation, with borane reagents being commonly employed for their selectivity.

Synthesis from L-Aspartic Acid L-Aspartic Acid L-Aspartic Acid Diethyl L-aspartate Diethyl L-aspartate L-Aspartic Acid->Diethyl L-aspartate Esterification (2S)-4-oxo-azetidine-2-carboxylate (2S)-4-oxo-azetidine-2-carboxylate Diethyl L-aspartate->(2S)-4-oxo-azetidine-2-carboxylate N-protection & Cyclization (R)-Azetidine-2-carboxylic acid (R)-Azetidine-2-carboxylic acid (2S)-4-oxo-azetidine-2-carboxylate->(R)-Azetidine-2-carboxylic acid Reduction (R)-Methyl Azetidine-2-carboxylate HCl (R)-Methyl Azetidine-2-carboxylate HCl (R)-Azetidine-2-carboxylic acid->(R)-Methyl Azetidine-2-carboxylate HCl Esterification & Salt Formation

Caption: Synthetic pathway from L-Aspartic Acid.

Route 2: Synthesis from γ-Butyrolactone

This approach provides a racemic synthesis of azetidine-2-carboxylic acid, which then requires a resolution step to obtain the desired (R)-enantiomer.[4][5]

Experimental Protocol

Step 1: Bromination and Esterification of γ-Butyrolactone

γ-Butyrolactone is opened and functionalized to introduce the necessary leaving group for cyclization.[4]

  • Reagents: γ-Butyrolactone, Bromine, Phosphorus tribromide, Alcohol (e.g., methanol or ethanol).

  • Procedure: γ-Butyrolactone is treated with bromine and a catalytic amount of phosphorus tribromide, followed by the addition of an alcohol to yield the corresponding 2,4-dibromobutanoate ester.

Step 2: Cyclization to form the Azetidine Ring

The dibromo ester is reacted with an amine to form the azetidine ring.

  • Reagents: 2,4-dibromobutanoate ester, Primary amine (e.g., benzylamine).

  • Procedure: The ester is reacted with a primary amine, which acts as a nucleophile to displace the two bromide ions in a double SN2 reaction, forming the azetidine ring.[6]

Step 3: Deprotection and Hydrogenation

The protecting group on the nitrogen is removed.

  • Reagents: N-protected methyl azetidine-2-carboxylate, Palladium on carbon, Hydrogen gas.

  • Procedure: If a benzyl group is used for protection, it can be removed by catalytic hydrogenation.

Step 4: Resolution of the Racemic Mixture

The racemic azetidine-2-carboxylic acid is resolved to isolate the (R)-enantiomer.

  • Reagents: Racemic azetidine-2-carboxylic acid, Chiral resolving agent (e.g., a chiral amine or an enzyme like lipase).

  • Procedure: The racemic mixture is treated with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. Alternatively, enzymatic resolution can be employed for a more efficient and environmentally friendly separation.[7]

Step 5: Esterification and Hydrochloride Salt Formation

This step is analogous to the final step in Route 1.

Rationale and Mechanistic Insights

This route is attractive due to the low cost of the starting material, γ-butyrolactone. The key step is the cyclization, which can sometimes be low-yielding due to competing elimination and polymerization reactions.[6] The choice of the amine and reaction conditions is crucial for maximizing the yield of the desired azetidine. The resolution step is a critical part of this route to obtain the enantiomerically pure product. While classical resolution with chiral resolving agents is an option, enzymatic methods are often preferred for their high selectivity and milder reaction conditions.

Synthesis from γ-Butyrolactone γ-Butyrolactone γ-Butyrolactone 2,4-Dibromobutanoate 2,4-Dibromobutanoate γ-Butyrolactone->2,4-Dibromobutanoate Bromination & Esterification N-Protected Azetidine-2-carboxylate N-Protected Azetidine-2-carboxylate 2,4-Dibromobutanoate->N-Protected Azetidine-2-carboxylate Cyclization Racemic Azetidine-2-carboxylic acid Racemic Azetidine-2-carboxylic acid N-Protected Azetidine-2-carboxylate->Racemic Azetidine-2-carboxylic acid Deprotection (R)-Azetidine-2-carboxylic acid (R)-Azetidine-2-carboxylic acid Racemic Azetidine-2-carboxylic acid->(R)-Azetidine-2-carboxylic acid Resolution (R)-Methyl Azetidine-2-carboxylate HCl (R)-Methyl Azetidine-2-carboxylate HCl (R)-Azetidine-2-carboxylic acid->(R)-Methyl Azetidine-2-carboxylate HCl Esterification & Salt Formation

Caption: Synthetic pathway from γ-Butyrolactone.

Route 3: Asymmetric Synthesis using a Chiral Auxiliary

This elegant approach introduces chirality early in the synthesis by employing a chiral auxiliary, which directs the stereochemical outcome of a key reaction.[8]

Experimental Protocol

Step 1: Synthesis of a Chiral Malonate Derivative

A chiral amine is reacted with a malonic ester derivative.

  • Reagents: Diethyl bromomalonate, Chiral amine (e.g., (R)-α-methylbenzylamine).

  • Procedure: The chiral amine is reacted with diethyl bromomalonate to form a chiral aminomalonate.

Step 2: Cyclization to form the Azetidine Ring

The chiral aminomalonate is cyclized to form the azetidine ring with high diastereoselectivity.[7]

  • Reagents: Chiral aminomalonate, 1,2-Dibromoethane, Base (e.g., cesium carbonate).

  • Procedure: The chiral aminomalonate is treated with 1,2-dibromoethane in the presence of a strong base to induce cyclization. The chiral auxiliary on the nitrogen atom directs the formation of the desired stereoisomer.[7]

Step 3: Krapcho Decarboxylation

One of the ester groups is selectively removed.

  • Reagents: Diethyl azetidine-2,2-dicarboxylate derivative, Salt (e.g., lithium chloride), Wet DMSO.

  • Procedure: The diester is heated in wet DMSO with a salt to effect the selective removal of one of the ester groups.

Step 4: Removal of the Chiral Auxiliary

The chiral auxiliary is cleaved to yield the desired azetidine-2-carboxylate.

  • Reagents: N-chiral auxiliary protected azetidine-2-carboxylate, Palladium on carbon, Hydrogen gas.

  • Procedure: The chiral auxiliary, such as α-methylbenzylamine, is typically removed by catalytic hydrogenation.[8]

Step 5: Hydrochloride Salt Formation

This step is analogous to the final step in the previous routes.

Rationale and Mechanistic Insights

The use of a chiral auxiliary provides excellent stereocontrol in the formation of the azetidine ring.[8] The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. The cyclization reaction is a key step, and the conditions need to be carefully optimized to maximize the yield and stereoselectivity. The Krapcho decarboxylation is a reliable method for the selective removal of one ester group from a geminal diester.

Asymmetric Synthesis with Chiral Auxiliary Chiral Amine Chiral Amine Chiral Aminomalonate Chiral Aminomalonate Chiral Amine->Chiral Aminomalonate Alkylation Azetidine-2,2-dicarboxylate Azetidine-2,2-dicarboxylate Chiral Aminomalonate->Azetidine-2,2-dicarboxylate Cyclization Azetidine-2-carboxylate Azetidine-2-carboxylate Azetidine-2,2-dicarboxylate->Azetidine-2-carboxylate Decarboxylation (R)-Methyl Azetidine-2-carboxylate HCl (R)-Methyl Azetidine-2-carboxylate HCl Azetidine-2-carboxylate->(R)-Methyl Azetidine-2-carboxylate HCl Auxiliary Removal & Salt Formation

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride, a crucial chiral building block in pharmaceutical synthesis. As the therapeutic efficacy and safety of chiral drugs are often enantiomer-dependent, robust and reliable analytical methods for quantifying the desired enantiomer are paramount during drug development and quality control.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuances of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis of their validation parameters in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Criticality of Enantioselective Quantification

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a non-proteinogenic cyclic amino acid ester.[3] Its constrained four-membered ring structure imparts unique conformational properties, making it a valuable synthon in medicinal chemistry. The stereochemistry at the C2 position is critical, as the biological activity of molecules incorporating this moiety is often highly specific to one enantiomer. Therefore, the ability to accurately and precisely quantify the (R)-enantiomer and control for the presence of its (S)-enantiomer is a non-negotiable aspect of quality assurance.

Methodological Approaches: A Head-to-Head Comparison

The two most prevalent techniques for the analysis of chiral compounds like (R)-Methyl Azetidine-2-carboxylate Hydrochloride are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Gas Chromatography (Chiral GC). The choice between these methods depends on several factors including the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers without the need for derivatization. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[4][5]

Causality in Experimental Choices for Chiral HPLC:

  • Chiral Stationary Phase (CSP): The selection of the CSP is the most critical parameter. For amino acid esters, polysaccharide-derivatized silica gels (e.g., cellulose or amylose derivatives) often provide excellent enantioselectivity due to a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Mobile Phase: A combination of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The type and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers. For reversed-phase chiral HPLC, a mixture of water with an organic modifier like acetonitrile or methanol is common.[4]

  • Detection: UV detection is generally suitable for (R)-Methyl Azetidine-2-carboxylate Hydrochloride, although the chromophore is not particularly strong. The detection wavelength should be set at the absorbance maximum of the analyte to ensure optimal sensitivity.

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for Chiral HPLC Quantification.

Chiral Gas Chromatography (GC)

Chiral GC is another excellent technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. For non-volatile compounds like amino acid esters, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.[6][7]

Causality in Experimental Choices for Chiral GC:

  • Derivatization: The primary challenge for GC analysis of amino acid esters is their low volatility. Derivatization of the amino and carboxyl groups is essential. A common approach is silylation, where active hydrogens are replaced by a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9] Another option is acylation followed by esterification.

  • Chiral Stationary Phase: Chiral capillary columns are used to achieve enantioseparation. Columns coated with chiral selectors, such as cyclodextrin derivatives or chiral polysiloxanes (e.g., Chirasil-Val), are commonly employed for the separation of derivatized amino acids.[10]

  • Detection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector.

Experimental Workflow for Chiral GC Analysis

Caption: Workflow for Chiral GC Quantification.

Comparative Validation Parameters

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[11][12] The following table summarizes the key validation parameters as per ICH Q2(R1) guidelines and provides a comparative overview for the proposed HPLC and GC methods.

Validation ParameterChiral HPLCChiral GC with DerivatizationRationale and Considerations
Specificity High enantioselectivity achievable with appropriate chiral stationary phase.High enantioselectivity with a suitable chiral column. Derivatization can improve selectivity.The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and the other enantiomer.
Linearity Typically excellent over a wide concentration range.Good linearity, but can be affected by the efficiency and reproducibility of the derivatization step.The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels is recommended.[2]
Range Generally wide, suitable for both assay and impurity determination.Dependent on the linearity of the derivatization and detector response.The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy High accuracy, typically with recovery values between 98-102%.Accuracy can be influenced by the completeness and reproducibility of the derivatization reaction.The closeness of test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[2]
Precision Excellent repeatability and intermediate precision (RSD < 2%).Precision can be slightly lower than HPLC due to the additional derivatization step.The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at two levels: repeatability and intermediate precision.
Limit of Detection (LOD) Dependent on the UV absorbance of the analyte. Can be in the low ng/mL range.Can be very low, especially with a sensitive detector like a mass spectrometer.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.[13][14][15]
Limit of Quantification (LOQ) Typically 2-3 times the LOD.Generally 2-3 times the LOD.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[13][14][15]
Robustness Sensitive to changes in mobile phase composition, flow rate, and column temperature.Sensitive to variations in derivatization conditions (time, temperature, reagent concentration), GC oven temperature program, and gas flow rates.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Detailed Experimental Protocols

Proposed Chiral HPLC Method

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as a Daicel Chiralcel® OD-H or similar is a good starting point.[8]

Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). The ratio may need optimization to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (or the determined λmax of the analyte).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of (R)-Methyl Azetidine-2-carboxylate Hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of (R)-Methyl Azetidine-2-carboxylate Hydrochloride into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Proposed Chiral GC Method with Silylation

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: A Chirasil-L-Val or similar column is recommended for the separation of derivatized amino acid enantiomers.[10]

Derivatization Procedure:

  • Accurately weigh about 1 mg of the standard or sample into a vial.

  • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions (Starting Point):

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL (split or splitless injection may be optimized).

Conclusion and Recommendations

Both Chiral HPLC and Chiral GC are viable and powerful techniques for the quantification of (R)-Methyl Azetidine-2-carboxylate Hydrochloride.

  • Chiral HPLC is often the preferred method due to its simplicity, as it typically does not require derivatization. This eliminates a potential source of variability and error, leading to higher precision and accuracy. It is particularly well-suited for routine quality control environments.

  • Chiral GC , especially when coupled with a mass spectrometer, offers exceptional sensitivity and selectivity. The requirement for derivatization adds a layer of complexity to the sample preparation but can be advantageous for thermally stable, volatile derivatives. This method is highly valuable for trace-level impurity analysis and for providing structural confirmation of the analyte and any impurities.

The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the sample matrix, and the available instrumentation. It is imperative that whichever method is chosen, it is thoroughly validated according to ICH guidelines to ensure the generation of reliable and accurate data, thereby guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Baek, H. H., et al. (2012). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available at: [Link]

  • Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. Available at: [Link]

  • Futamura, Y., et al. (2005). Chiral separation of the Aze derivatives was reported on a chiral Daicel Chiralcel OJ-H HPLC column. ResearchGate. Available at: [Link]

  • Feinberg, M., et al. (1999). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Analytical Chemistry, 71(21), 4828-4833. Available at: [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. Available at: [Link]

  • O'Donnell, M. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Glavin, D. P., & Dworkin, J. P. (2009). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. NIH. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl azetidine-2-carboxylate. PubChem. Available at: [Link]

  • Tsegaye, A., et al. (2024). Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. NIH. Available at: [Link]

  • Peter, J., et al. (2014). Gas chromatographic analysis of amino acid enantiomers in Carbetocin peptide hydrolysates after fast derivatization with pentafluoropropyl chloroformate. ResearchGate. Available at: [Link]

  • Kubik, S., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. NIH. Available at: [Link]

  • Tanaka, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Zenkevich, I. G. (2010). Acids: Derivatization for GC Analysis. ResearchGate. Available at: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 231-240. Available at: [Link]

  • Pharma Beginners. (2026). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). YouTube. Available at: [Link]

  • Ohfune, Y., et al. (2001). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 49(1), 1-5. Available at: [Link]

  • Wang, D., et al. (2026). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Organic Letters. Available at: [Link]

  • Dolan, J. (2020). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]

  • Li, W., et al. (2016). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. ResearchGate. Available at: [Link]

  • Stajić, A., et al. (2014). The LOQ and LOD of HPLC method. ResearchGate. Available at: [Link]

  • Junge, M., Huegel, H., & Marriott, P. J. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Siddiqui, F. A., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. Available at: [Link]

  • Jones, M. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Chromatography Today. Available at: [Link]

  • Junge, M., Huegel, H., & Marriott, P. J. (2007). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality, 19(3), 228-234. Available at: [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Available at: [Link]

  • Taleuzzaman, M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. Available at: [Link]

  • Padarauskas, A., & Judžentienė, A. (2004). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 15(2), 43-47. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • Ashu, A., et al. (2016). VALIDATION OF DEVELOPED METHOD BY RP-HPLC FOR SIMULTANEOUS ESTIMATION OF FAMOTIDINE AND IBUPROFEN IN HUMAN PLASMA AND STUDYING T. INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES, 7(3), 5035-5041. Available at: [Link]

  • Al-Shdefat, R. I. (2021). Quantification of Captopril Using Ultra High Performance Liquid Chromatography. Pubtexto. Available at: [Link]

  • Khan, R., et al. (2015). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Applied Pharmaceutical Science, 5(01), 042-046. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring the well-being of laboratory personnel and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-Methyl Azetidine-2-carboxylate Hydrochloride, a heterocyclic compound often utilized as a building block in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and promote a culture of safety within your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is an amine hydrochloride salt. While a specific Safety Data Sheet (SDS) for this exact molecule should always be consulted, the general class of such compounds warrants a cautious approach. Structurally similar compounds, such as (R)-Azetidine-2-carboxylic acid and other hydrochloride salts, are known to be irritants to the skin and eyes and may be harmful if swallowed or inhaled.[1][2][3] The hydrochloride moiety suggests that the compound is acidic and can release hydrogen chloride gas, a corrosive substance with a low ceiling exposure limit set by OSHA.[4][5]

Therefore, the primary risks associated with improper disposal include:

  • Personnel Exposure: Direct contact can lead to skin and eye irritation. Inhalation of airborne powder can cause respiratory tract irritation.[2]

  • Environmental Contamination: Improper disposal, such as drain disposal, can introduce the compound into aquatic ecosystems, with potentially unknown long-term effects.

  • Regulatory Non-Compliance: The U.S. Environmental Protection Agency (EPA) has stringent regulations for the disposal of laboratory chemical waste.[6][7] Failure to comply can result in significant penalties.

A thorough risk assessment must precede any handling or disposal activities. This involves reviewing the manufacturer's SDS, understanding the quantities being handled, and ensuring all necessary personal protective equipment (PPE) is readily available.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (R)-Methyl Azetidine-2-carboxylate Hydrochloride for disposal, it is mandatory to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier to prevent accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[1][2] Always check the glove manufacturer's compatibility chart.
Body Protection A laboratory coat.Protects street clothes and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.[8]Prevents inhalation of the powder, which can cause respiratory irritation.[2] Use in a well-ventilated area or a chemical fume hood is the primary control measure.[1]
Spill Management: Immediate and Controlled Response

Accidents can happen. A prepared response to a spill is crucial to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For a solid spill, gently cover it with a dry absorbent material, such as vermiculite or sand, to prevent it from becoming airborne. Avoid raising dust.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container. Use non-sparking tools if there is any fire risk.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., water, if compatible), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: The container with the spilled material and cleanup debris must be sealed, labeled as hazardous waste, and disposed of according to the procedures outlined in the next section.

The Core Disposal Workflow: A Step-by-Step Guide

The fundamental principle of chemical disposal is that no hazardous chemical waste should ever be disposed of down the drain or in the regular trash .[9] All chemical waste must be collected and managed by a licensed hazardous waste disposal company.[10]

The following workflow provides a systematic approach to the disposal of (R)-Methyl Azetidine-2-carboxylate Hydrochloride.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) A Step 1: Waste Segregation (R)-Methyl Azetidine-2-carboxylate Hydrochloride waste collected at point of generation. B Step 2: Containerization Place in a chemically compatible, leak-proof, and sealed container. A->B Transfer C Step 3: Labeling Attach a hazardous waste label with all required information. B->C Prepare D Step 4: Temporary Storage Store in a designated Satellite Accumulation Area (SAA). C->D Store E Step 5: Waste Pickup Request Submit a request to your institution's EHS department. D->E Initiate F Step 6: Professional Disposal EHS arranges for pickup by a licensed hazardous waste contractor. E->F Coordinate

Caption: Disposal workflow for (R)-Methyl Azetidine-2-carboxylate Hydrochloride.

Detailed Protocol:

  • Waste Segregation:

    • At the point of generation (e.g., in the fume hood), collect all waste containing (R)-Methyl Azetidine-2-carboxylate Hydrochloride. This includes unreacted material, contaminated consumables (e.g., weigh boats, pipette tips), and cleanup materials from spills.

    • Do not mix this waste with other incompatible waste streams.

  • Containerization:

    • Select a waste container that is chemically compatible with the hydrochloride salt. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[10]

    • The container must remain closed at all times except when adding waste.[9]

  • Labeling:

    • Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[11]

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste".[10]

      • The full chemical name: "(R)-Methyl Azetidine-2-carboxylate Hydrochloride". Avoid using abbreviations or chemical formulas.[10]

      • The approximate concentration and composition of the waste.

      • The date accumulation started.

      • The name and contact information of the principal investigator or laboratory manager.[10]

      • The relevant hazard characteristics (e.g., "Irritant," "Corrosive").

  • Temporary Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of the laboratory personnel.[10]

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

    • According to EPA regulations for academic laboratories, hazardous waste must be removed from the laboratory within twelve months.[6]

  • Waste Pickup and Disposal:

    • Once the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[9]

    • Do not transport the hazardous waste yourself. Trained EHS personnel or a licensed contractor will collect the waste from your laboratory.[9]

    • The EHS department will then arrange for the final disposal of the waste at a licensed treatment, storage, and disposal facility (TSDF), in compliance with all local, state, and federal regulations.

By adhering to this structured and well-documented disposal procedure, you contribute to a safer research environment and ensure that your laboratory's operations are environmentally responsible and compliant with the law.

References

  • HYDROGEN CHLORIDE | Occupational Safety and Health Administration - OSHA. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment | Department of Toxic Substances Control. [Link]

  • Hydrogen Chloride in Workplace Atmospheres - OSHA. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. [Link]

  • Hazardous Waste Listings | EPA. [Link]

  • (R)-Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 68683921. [Link]

  • Hydrochloric Acid Safe Handling Guideline. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. [Link]

  • Highly Hazardous Chemicals, hydrochloric acid. | Occupational Safety and Health Administration - OSHA. [Link]

  • 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities - eCFR. [Link]

  • Hydrogen chloride - NIOSH Pocket Guide to Chemical Hazards - CDC. [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste - OUHSC.edu. [Link]

  • 647854-72-6| Chemical Name : (R)-Azetidine-2-carboxylic acid hydrochloride | Pharmaffiliates. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.